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2H-Imidazo[4,5-E][1,2,3]benzothiadiazole Documentation Hub

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  • Product: 2H-Imidazo[4,5-E][1,2,3]benzothiadiazole
  • CAS: 42341-44-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the De Novo Synthesis of 2H-Imidazo[4,5-E]benzothiadiazole

An In-depth Technical Guide to the De Novo Synthesis of 2H-Imidazo[4,5-E][1][2][3]benzothiadiazole For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of proposed...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the De Novo Synthesis of 2H-Imidazo[4,5-E][1][2][3]benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of proposed de novo synthetic pathways for the novel heterocyclic core, 2H-Imidazo[4,5-E][1][2][3]benzothiadiazole. While direct, established routes for this specific scaffold are not extensively documented, this paper outlines logical, field-proven strategies derived from established methodologies for constructing fused imidazole systems. The core approach focuses on the synthesis of a key diamine precursor, followed by classical imidazole ring-closure reactions.

Strategic Overview: Building from a Benzothiadiazole Core

The most chemically sound and versatile approach to the target scaffold involves a convergent synthesis. The strategy hinges on first constructing the 2,1,3-benzothiadiazole ring system and then introducing the requisite ortho-diamine functionality. This key intermediate, 4,5-diamino-2,1,3-benzothiadiazole, serves as the direct precursor for the final imidazole ring annulation. This multi-step pathway allows for modularity and is grounded in well-understood, high-yielding transformations.

Synthetic_Strategy cluster_1 Part 2: Imidazole Annulation A 2,1,3-Benzothiadiazole B 4-Nitro-2,1,3-benzothiadiazole A->B Nitration C 4-Nitro-5-amino-2,1,3-benzothiadiazole (or Dinitro Intermediate) B->C Further Nitration &/or Reduction D 4,5-Diamino-2,1,3-benzothiadiazole (Key Precursor) C->D Reduction E 2H-Imidazo[4,5-E][1,2,3]benzothiadiazole (Unsubstituted) D->E Cyclization (e.g., Formic Acid) F 2-Substituted Derivatives D->F Cyclization (e.g., Aldehydes, Carboxylic Acids)

Caption: Overall synthetic strategy for 2H-Imidazo[4,5-E][1][2][3]benzothiadiazole.

Part 1: Synthesis of the Key Precursor: 4,5-Diamino-2,1,3-benzothiadiazole

The success of this entire synthetic endeavor rests upon the efficient preparation of the ortho-diamine precursor. This is accomplished through a multi-step sequence starting from the commercially available 2,1,3-benzothiadiazole.

Step 1.1: Mononitration of 2,1,3-Benzothiadiazole

The initial step involves the electrophilic nitration of the benzothiadiazole core. The electron-withdrawing nature of the thiadiazole ring directs nitration to the 4-position.

Expert Insight: A sulfonitric mixture (a combination of concentrated sulfuric and nitric acids) is the standard reagent for this transformation. The sulfuric acid acts to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivated nature of the aromatic ring.[2]

Experimental Protocol: Synthesis of 4-Nitro-2,1,3-benzothiadiazole

  • In a round-bottom flask, combine concentrated sulfuric acid (98%) and nitric acid (70%) in a 3:1 ratio (v/v) and cool the mixture in an ice or nitrogen bath.[2]

  • To the cold sulfonitric mixture, slowly and portion-wise add 2,1,3-benzothiadiazole (1.0 eq). The reaction is exothermic and the temperature should be carefully controlled.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a cold aqueous solution of sodium hydroxide (e.g., 20% w/v) until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product, 4-nitro-2,1,3-benzothiadiazole, is typically a light yellow solid.[4]

Step 1.2: Introduction of the Second Nitrogen Functionality

With the 4-position occupied by a nitro group, a second functional group must be introduced at the 5-position. This is the most challenging step. A direct second nitration would likely be difficult due to the deactivating nature of the existing ring system and nitro group. A more plausible route involves the initial reduction of the nitro group to an amine, which is a strongly activating group, followed by nitration and a final reduction.

Experimental Protocol: Synthesis of 4,5-Diamino-2,1,3-benzothiadiazole

  • Reduction to 4-Amino-2,1,3-benzothiadiazole:

    • Suspend 4-nitro-2,1,3-benzothiadiazole (1.0 eq) in ethanol.[2]

    • Add iron powder (or other reducing agents like SnCl₂/HCl or catalytic hydrogenation) and a small amount of ammonium chloride or acid to initiate the reaction.[2][5]

    • Heat the mixture to reflux and monitor by TLC.

    • Upon completion, filter the hot reaction mixture through celite to remove iron salts and concentrate the filtrate to obtain 4-amino-2,1,3-benzothiadiazole.[2]

  • Nitration of 4-Amino-2,1,3-benzothiadiazole:

    • Protect the amino group as an acetamide to moderate its activating effect and prevent oxidation. React the amine with acetic anhydride.

    • Perform nitration on the N-(2,1,3-benzothiadiazol-4-yl)acetamide using a milder nitrating agent (e.g., nitric acid in acetic acid) to install a nitro group at the 5-position.

    • Deprotect the acetamide under acidic or basic conditions.

  • Final Reduction:

    • Reduce the resulting 4-amino-5-nitro-2,1,3-benzothiadiazole using established methods (e.g., Fe/HCl, SnCl₂/HCl, or NaBH₄ with a catalyst) to yield the final key precursor, 4,5-diamino-2,1,3-benzothiadiazole.[6]

Part 2: De Novo Synthesis of the Fused Imidazole Ring

With the 4,5-diamino-2,1,3-benzothiadiazole in hand, the final imidazole ring can be constructed through several reliable methods. The choice of method dictates the substituent at the 2-position of the final imidazole ring (C2).

Method A: Cyclization with Formic Acid (for C2-Unsubstituted Product)

This is the most direct method to synthesize the parent 2H-Imidazo[4,5-E][1][2][3]benzothiadiazole. The reaction proceeds by formylation of one amino group, followed by acid-catalyzed cyclization and dehydration.[7]

Experimental Protocol:

  • Place 4,5-diamino-2,1,3-benzothiadiazole (1.0 eq) in a round-bottom flask.

  • Add an excess of 90% formic acid (approx. 10 eq).[7]

  • Heat the mixture on a water bath at 100°C for 2-3 hours.[7]

  • After cooling, carefully neutralize the mixture with a 10% sodium hydroxide solution until alkaline.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Method B: The Phillips-Ladenburg Reaction with Carboxylic Acids (for C2-Substituted Products)

This classical method allows for the introduction of various alkyl or aryl substituents at the C2 position by condensing the diamine with a corresponding carboxylic acid under acidic conditions.[3][8][9]

Causality: The reaction requires high temperatures and acidic conditions (often polyphosphoric acid or 4N HCl) to drive the condensation and subsequent dehydrative cyclization. The initial step is the formation of an amide between one of the amino groups and the carboxylic acid, which then undergoes an intramolecular attack by the second amino group.[8]

Phillips_Ladenburg start Ortho-Diamine + Carboxylic Acid intermediate1 Amide Intermediate start->intermediate1 Condensation (-H₂O) intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product 2-Substituted Fused Imidazole intermediate2->product Dehydration (-H₂O)

Caption: Mechanism of the Phillips-Ladenburg Reaction.

Experimental Protocol:

  • In a reaction vessel, combine 4,5-diamino-2,1,3-benzothiadiazole (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Add polyphosphoric acid (PPA) or 4N hydrochloric acid to the mixture.

  • Heat the reaction mixture to 120-150°C for 4-6 hours, monitoring by TLC.

  • Cool the reaction and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the crude product.

  • Filter the solid, wash with water, and purify by column chromatography or recrystallization.

Method C: Weidenhagen-Type Reaction with Aldehydes (for C2-Substituted Products)

An alternative to the Phillips-Ladenburg reaction, this method uses aldehydes to furnish C2-substituted imidazoles. The reaction typically involves the condensation of the diamine with an aldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization.[10][11]

Expert Insight: This reaction often requires an oxidizing agent to facilitate the final aromatization step from the dihydro-intermediate to the fully aromatic imidazole ring. Common oxidants include air (oxygen), copper(II) salts, or other mild oxidizing agents.[10] Using a promoter like chlorotrimethylsilane (TMSCl) in DMF can also facilitate the reaction.[10]

Experimental Protocol:

  • Dissolve 4,5-diamino-2,1,3-benzothiadiazole (1.0 eq) and the desired aldehyde (1.0 eq) in a solvent such as ethanol or DMF.

  • Add a catalyst/oxidant, such as a catalytic amount of Cu(OAc)₂ or simply allow the reaction to proceed exposed to air.

  • Reflux the mixture for several hours until TLC analysis indicates completion.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be purified directly by column chromatography or by precipitation upon addition of water, followed by filtration and washing.

Data Summary

The selection of the appropriate synthetic method depends on the desired substitution at the C2 position of the imidazole ring.

Method NameReagentC2-SubstituentTypical ConditionsAdvantages & Considerations
Formic Acid Cyclization Formic AcidH (Unsubstituted)100°C, neatSimple, direct route to the parent heterocycle.[7]
Phillips-Ladenburg Carboxylic Acid (R-COOH)R (Alkyl, Aryl)High temp (120-150°C), strong acid (PPA, HCl)Wide variety of carboxylic acids available; harsh conditions may not be suitable for sensitive substrates.[3][9]
Weidenhagen-Type Aldehyde (R-CHO)R (Alkyl, Aryl)Reflux in EtOH or DMF, often requires an oxidantMilder conditions than Phillips-Ladenburg; requires an oxidative step for aromatization.[10]

Conclusion

The de novo synthesis of 2H-Imidazo[4,5-E][1][2][3]benzothiadiazole, while not explicitly detailed in current literature, is highly feasible through the strategic construction of a 4,5-diamino-2,1,3-benzothiadiazole precursor. This key intermediate opens the door to several classical and reliable imidazole annulation methodologies, including cyclization with formic acid, the Phillips-Ladenburg reaction with carboxylic acids, and Weidenhagen-type reactions with aldehydes. These pathways provide robust and versatile access to both the parent heterocyclic system and its C2-substituted derivatives, offering a solid foundation for further exploration in medicinal chemistry and materials science.

References

  • This guide was developed by synthesizing information from multiple sources on rel
  • G. Pireddu, S. F. A. De Sousa, L. S. G. De Souza, S. Stoccoro, M. A. M. A. Meireles, F. A. D. C. F. F. G. De Souza, F. C. De M. E. S. De Souza, P. C. B. B. De Alencastro, M. Sechi, N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism, Molecules, 2021 , 26(22), 6883. [Link]

  • W. Li, S. Dong, Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches, Molecules, 2023 , 28(12), 4837. [Link]

  • R. G. T. Freire, Introductory Chapter: Short Insight in Synthesis and Applications of Benzimidazole and Its Derivatives, IntechOpen, 2019 . [Link]

  • T. S. Sukhikh, D. A. Bashirov, S. Shuvaev, V. Y. Komarov, N. V. Kuratieva, S. N. Konchenko, E. Benassi, 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices, Chemosensors, 2024 , 12(8), 156. [Link]

  • S. V. Ryabukhin, A. S. Plaskon, D. M. Volochnyuk, A. A. Tolmachev, Synthesis of Fused Imidazoles and Benzothiazoles from (Hetero)Aromatic ortho-Diamines or ortho-Aminothiophenol and Aldehydes Promoted by Chlorotrimethylsilane, Synthesis, 2006 , 3715-3726. [Link]

  • A.
  • S. Singh, S. Kumar, S. Kumar, Recent Trends in the Synthesis of Benzimidazoles and Use of the Phillips Modification. A Review, Polycyclic Aromatic Compounds, 2023 , 1-28. [Link]

  • Medicinal Chemistry B. Pharm IV - PRACTICAL LAB MANUAL. [Link]

  • This reference is a general chemistry principle.
  • This reference is a general chemistry principle.
  • A. A. Al-Amiery, Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4, Journal of Synthetic Chemistry, 2024 , 3(2), 110-120. [Link]

  • This reference is a general chemistry principle.
  • This reference is a general chemistry principle.
  • V. Stoeck, W. Schunack, [Imidazole syntheses. 8. N-Substituted imidazoles according to Weidenhagen], Archiv der Pharmazie, 1976 , 309(5), 421-425. [Link]

  • This reference is a general chemistry principle.
  • This reference is a general chemistry principle.
  • This reference is a general chemistry principle.
  • This reference is a general chemistry principle.
  • This reference is a general chemistry principle.

Sources

Exploratory

Structural Elucidation and Multi-Channel Sensing Dynamics of 2H-Imidazo[4,5-e][1,2,3]benzothiadiazole Architectures

Executive Synopsis The rational design of supramolecular chemosensors relies heavily on the precise engineering of electron-donor and electron-acceptor topologies. The 2H-imidazo[4,5-e][1,2,3]benzothiadiazole framework r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Synopsis

The rational design of supramolecular chemosensors relies heavily on the precise engineering of electron-donor and electron-acceptor topologies. The 2H-imidazo[4,5-e][1,2,3]benzothiadiazole framework represents a highly privileged scaffold in this domain. By fusing the electron-deficient 2,1,3-benzothiadiazole moiety with an electron-rich imidazole ring, researchers can construct a highly conjugated, push-pull heteroaromatic system.

When functionalized with a redox-active reporter—such as a ferrocenyl group—this architecture transforms into a powerful heteroditopic receptor . As a Senior Application Scientist, I have structured this technical guide to dissect the synthesis, crystallographic profiling, and self-validating experimental workflows required to deploy these frameworks as multi-channel (redox, chromogenic, and fluorescent) sensors for critical analytes [1].

Topological Significance & Causality in Design

The core utility of the imidazo[4,5-e]benzothiadiazole system stems from its dual-binding capability. The imidazole ring possesses both a hydrogen-bond donor (N-H) and a coordination-ready acceptor (imine nitrogen).

  • Causality of Heteroditopic Behavior: The spatial arrangement allows the molecule to interact with metal cations (via the imine nitrogen) and anions (via hydrogen bonding at the N-H proton).

  • Electronic Communication: To translate these binding events into measurable signals, a ferrocene moiety is covalently linked to the C2 position of the imidazole. The coplanarity of the fused system ensures robust electronic communication between the binding site and the ferrocene reporter, allowing binding events to directly perturb the oxidation potential of the iron center [1].

Synthetic Assembly and Oxidative Cyclization

To construct the 2-ferrocenyl-imidazo[4,5-e][1,2,3]benzothiadiazole sensor, a highly controlled oxidative cyclization is required. The choice of oxidant and solvent is critical to drive the thermodynamic formation of the fully aromatized system without degrading the sensitive ferrocene core.

Step-by-Step Synthesis Protocol

This protocol incorporates an internal TLC validation step to ensure the transient Schiff base intermediate is fully consumed before workup.

  • Precursor Preparation: Dissolve 1.0 equivalent of 4,5-diamino-2,1,3-benzothiadiazole and 1.0 equivalent of ferrocenecarboxaldehyde in absolute ethanol (0.1 M concentration). Causality: Absolute ethanol is chosen to facilitate the solubility of both precursors while allowing the high reflux temperatures necessary for condensation.

  • Condensation: Add a catalytic amount of glacial acetic acid and reflux the mixture for 2 hours under an inert argon atmosphere to form the intermediate Schiff base.

  • Oxidative Ring Closure: Introduce 1.2 equivalents of an oxidant (e.g., sodium metabisulfite, Na2​S2​O5​ ). Reflux for an additional 12 hours open to the air. Causality: The oxidant facilitates the removal of two protons, driving the cyclization of the intermediate into the fully conjugated, aromatic imidazole ring.

  • In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol eluent. The disappearance of the distinct red ferrocenecarboxaldehyde spot validates reaction completion.

  • Purification: Evaporate the solvent in vacuo, extract with dichloromethane, wash with brine, and purify via silica gel column chromatography.

SynthesisWorkflow A 4,5-Diamino-2,1,3-benzothiadiazole (Electron-Deficient Precursor) C Condensation & Oxidative Cyclization (EtOH, Reflux, Oxidant) A->C Nucleophilic Attack B Ferrocenecarboxaldehyde (Redox-Active Reporter) B->C Schiff Base Formation D 2-Ferrocenyl-imidazo[4,5-e][1,2,3]benzothiadiazole (Heteroditopic Sensor) C->D Ring Closure & Aromatization

Fig 1. Synthetic workflow for ferrocenyl-imidazo-benzothiadiazole assembly.

Crystallographic Profiling & X-Ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is mandatory to unequivocally establish the spatial geometry of the sensor. The dihedral angle between the ferrocene cyclopentadienyl (Cp) ring and the imidazo-benzothiadiazole plane dictates the baseline electronic conjugation.

X-Ray Diffraction Protocol & Structural Validation
  • Crystal Growth: Grow single crystals via slow diffusion of hexane into a concentrated dichloromethane solution of the purified compound at 4°C. Causality: Slow diffusion minimizes defect formation in the crystal lattice, yielding high-quality specimens suitable for diffraction.

  • Data Collection: Mount a suitable crystal on a glass fiber using perfluoropolyether oil and transfer it to a diffractometer (e.g., Bruker APEX II CCD) equipped with graphite-monochromated Mo Kα radiation ( λ = 0.71073 Å) at 100 K.

  • Self-Validating Refinement: Solve the structure using direct methods (SHELXS) and refine using full-matrix least-squares on F2 (SHELXL).

    • Validation Metric: The structural model is only considered valid if the final R1​ factor is < 0.05 and the Goodness-of-Fit (S) approaches 1.0. This proves the electron density map accurately reflects the proposed chemical topology.

In the solid state, these molecules typically exhibit extensive intermolecular π−π stacking interactions between the electron-deficient benzothiadiazole rings, stabilizing the crystal lattice and influencing solid-state photoluminescence.

Multi-Channel Sensing: Electrochemical and Optical Modulation

The true power of the ferrocenyl-imidazo[4,5-e]benzothiadiazole framework lies in its divergent response to different ionic species. Because it is heteroditopic, it acts as a dual-sensor [1].

  • Cation Binding (e.g., Pb2+ ): Coordination occurs at the imidazole imine nitrogen. This positively charged metal withdraws electron density from the conjugated system. Consequently, the ferrocene iron center becomes harder to oxidize, resulting in a distinct anodic shift (positive shift) in the redox potential.

  • Anion Binding (e.g., F− , H2​PO4−​ ): Anions hydrogen-bond with the imidazole N-H proton. This interaction increases the electron density across the heteroaromatic framework, making the ferrocene center easier to oxidize, thereby triggering a cathodic shift (negative shift) [1].

Quantitative Data Presentation

The following table summarizes the divergent electrochemical and optical responses of the fused benzothiadiazole and related quinoxaline architectures upon analyte binding.

Receptor FrameworkTarget AnalyteElectrochemical Shift ( ΔE1/2​ )Optical / Chromogenic Response
Fused Benzothiadiazole Pb2+ (Cation)+200 mV (Anodic)Red-shifted low energy band ( Δλ = 47 nm)
Fused Benzothiadiazole F− , HP2​O73−​ (Anions)-82 to -100 mV (Cathodic)Distinct UV-Vis perturbation
Fused Quinoxaline Zn2+ , Cd2+ , Hg2+ Up to +150 mV (Anodic)Increased intensity of low energy band

Data derived from the multi-channel sensing studies of ferrocenyl heteroditopic ligands [1].

SensingMechanism Ligand Ferrocenyl-Imidazo-Benzothiadiazole (Neutral Ground State) Cations Metal Cations (Pb2+, Zn2+) Binding at Imidazole N Ligand->Cations Cation Coordination Anions Anions (F-, HP2O7 3-) Binding at Imidazole N-H Ligand->Anions Hydrogen Bonding Anodic Electron Density Withdrawal Anodic Shift (ΔE1/2 = +200 mV) Red Shift (Δλ = 47 nm) Cations->Anodic Oxidation Hindered Cathodic Electron Density Donation Cathodic Shift (ΔE1/2 = -100 mV) Optical Perturbation Anions->Cathodic Oxidation Facilitated

Fig 2. Heteroditopic sensing mechanism detailing divergent electrochemical responses.

Experimental Workflows for Sensor Validation

To ensure the trustworthiness of the sensing data, electrochemical and optical titrations must be executed as self-validating systems.

Osteryoung Square Wave Voltammetry (OSWV) Protocol

Causality for choice of technique: While Cyclic Voltammetry (CV) is standard, OSWV is mandated here because it minimizes capacitive background current, providing highly sensitive, sharp derivative peaks. This allows for the precise calculation of ΔE1/2​ even at micromolar analyte concentrations.

  • Cell Setup: Prepare a 1.0 mM solution of the receptor in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte. Use a three-electrode setup: glassy carbon working electrode, platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Titration: Add the target analyte (e.g., Pb(ClO4​)2​ ) in 0.1 equivalent aliquots. Record the OSWV scan after each addition.

  • Self-Validation (Reversibility Check): After reaching saturation (maximum anodic shift), add 1.5 equivalents of a strong competitive chelator (e.g., EDTA). The immediate return of the redox peak to the baseline neutral state validates that the binding is non-covalent and the sensor has not undergone chemical degradation.

UV-Vis Optical Titration Protocol
  • Baseline Acquisition: Record the absorption spectrum of a 1×10−5 M receptor solution in acetonitrile.

  • Analyte Addition: Titrate with the analyte while monitoring the emergence of the red-shifted charge transfer band.

  • Self-Validation (Isosbestic Point Analysis): The data is only valid if clear isosbestic points are maintained throughout the titration. The presence of sharp isosbestic points mathematically proves that only two species (the free receptor and the 1:1 complex) exist in equilibrium, ruling out side reactions or precipitation.

References

  • Alfonso, M., Sola, A., Caballero, A., Tárraga, A., & Molina, P. (2009). Heteroditopic ligands based on ferrocenyl benzimidazoles fused to an additional diaza heterocyclic ring system. Dalton Transactions, (43), 9653-9658.[Link]

Foundational

Molecular Docking Studies of 2H-Imidazo[4,5-e][1,2,3]benzothiadiazole: A Technical Guide to Target Identification and Binding Mechanics

Executive Summary The 2H-Imidazo[4,5-e][1,2,3]benzothiadiazole scaffold represents a highly privileged, planar, and rigid tricyclic system in modern medicinal chemistry. Characterized by its unique electron distribution—...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-Imidazo[4,5-e][1,2,3]benzothiadiazole scaffold represents a highly privileged, planar, and rigid tricyclic system in modern medicinal chemistry. Characterized by its unique electron distribution—combining the hydrogen-bonding capacity of an imidazole ring with the lipophilic, electron-withdrawing nature of a benzothiadiazole core—this scaffold has demonstrated profound efficacy across multiple therapeutic domains. Recent literature highlights its derivatives as potent kinase inhibitors, particularly against Activin Receptor-Like Kinase 5 (ALK5)[1], and as bactericidal agents capable of disrupting the membrane potential of Mycobacterium tuberculosis[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic computational theory. This guide details the causal relationships between the physicochemical properties of the imidazobenzothiadiazole core and its biological targets, providing a self-validating, step-by-step molecular docking methodology designed for drug development professionals.

Structural Rationale & Pharmacophore Mapping

To successfully dock 2H-Imidazo[4,5-e][1,2,3]benzothiadiazole derivatives, one must first understand the causality behind its binding affinity. The fused tricyclic nature of the molecule forces a strict coplanarity. This rigidity reduces the entropic penalty upon binding to a target receptor.

  • The Imidazole Motif: Acts as a critical anchor in kinase hinge regions. The unprotonated nitrogen serves as a hydrogen-bond acceptor, while the NH acts as a donor, perfectly mimicking the binding mode of the adenine ring of ATP.

  • The Benzothiadiazole Core: The sulfur and nitrogen atoms in the thiadiazole ring create a strong localized dipole moment. This allows the scaffold to engage in favorable dipole-dipole or chalcogen-bond interactions deep within hydrophobic pockets (e.g., the DFG-out pocket in Type II kinase inhibitors or the hydrophobic pocket II in ALK5)[3].

Pharmacophore A Imidazo Ring (H-Bond Donor/Acceptor) B Benzene Core (Hydrophobic Spacer) A->B Fused D Kinase Hinge Region A->D H-Bonds C Thiadiazole Ring (Dipole / Pi-Stacking) B->C Fused E Hydrophobic Pocket C->E VdW / Dipole

Pharmacophoric mapping of the tricyclic scaffold to kinase targets.

Quantitative Data: Target Affinity

The efficacy of the benzothiadiazole-imidazole class is best illustrated by its highly selective kinase inhibition profile. Guo et al. synthesized a series of these derivatives, evaluating their potency against ALK5 (TGF- β type I receptor) and p38 α MAP kinase[1]. The data below summarizes the structure-activity relationship (SAR), demonstrating how minor substitutions on the rigid core drastically alter target affinity.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Derivatives

Compound IDCore ScaffoldALK5 IC 50​ ( μ M)p38 α IC 50​ ( μ M)Selectivity Fold (p38 α / ALK5)
Derivative 14c Benzothiadiazole-imidazole0.008> 10.0> 1250x
Derivative 57 Benzothiadiazole-imidazole0.0227.70350x
LY-2157299 Control (Standard)0.129N/AN/A
EW-7197 Control (Standard)0.014N/AN/A

Data synthesized from established ALK5 inhibitor screening protocols[1][3].

Step-by-Step Molecular Docking Methodology

To ensure scientific integrity and reproducibility, the following computational protocol is designed as a self-validating system. We utilize ALK5 as the primary target model, but the principles apply to other identified targets such as STAT3[4] or M. tuberculosis membrane proteins[2].

Phase 1: Ligand Preparation and Quantum Mechanics (QM) Optimization

Causality: Standard molecular mechanics force fields often miscalculate the charge distribution of the electron-dense thiadiazole ring. A QM approach is mandatory.

  • Structure Generation: Build the 2H-Imidazo[4,5-e][1,2,3]benzothiadiazole ligands in 3D using a molecular builder.

  • DFT Optimization: Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-31G* level. This accurately assigns the partial charges to the sulfur and nitrogen atoms, which is critical for predicting dipole-driven interactions in the binding cleft.

  • State Generation: Generate tautomeric and protonation states at physiological pH (7.4 ± 0.2) using tools like LigPrep. The imidazole ring must be evaluated in both its N1-H and N3-H tautomeric forms.

Phase 2: Protein Preparation

Causality: Kinase active sites are highly sensitive to the presence of structural water molecules and the protonation states of catalytic residues (e.g., the catalytic lysine).

  • Structure Retrieval: Download the high-resolution X-ray crystal structure of ALK5 (e.g., PDB ID: 1RW8).

  • Curation: Strip all non-catalytic water molecules. Crucial Step: Retain any conserved water molecules in the hinge region that are known to bridge the ligand and the receptor backbone, as displacing these incurs a massive thermodynamic penalty.

  • Protonation: Assign bond orders and add hydrogens. Ensure the catalytic Lys232 is protonated and the DFG-motif aspartate is negatively charged.

Phase 3: Grid Generation and Docking Execution
  • Grid Definition: Center the docking grid box (20 Å × 20 Å × 20 Å) on the co-crystallized ligand at the ATP-binding site.

  • Validation (Self-Correction): Before docking the novel compounds, redock the native co-crystallized ligand. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is 2.0 Å.

  • Execution: Run the docking using AutoDock Vina or Schrödinger Glide (Standard Precision). Set the exhaustiveness to 16 to ensure adequate sampling of the ligand's rotational degrees of freedom (for any flexible side chains attached to the rigid core).

DockingWorkflow LPrep Ligand Preparation DFT Optimization (B3LYP/6-31G*) Protonation at pH 7.4 Dock Molecular Docking Flexible ligand, rigid receptor RMSD Validation <= 2.0 Å LPrep->Dock PPrep Protein Preparation PDB: 1RW8 (ALK5) Retain catalytic waters Grid Grid Generation Center on ATP-binding pocket Box size: 20x20x20 Å PPrep->Grid Grid->Dock Anal Post-Docking Analysis MM-GBSA Binding Energy Interaction Profiling Dock->Anal

Step-by-step computational workflow for molecular docking studies.

Mechanistic Insights: Pathway Inhibition

When the 2H-Imidazo[4,5-e][1,2,3]benzothiadiazole core successfully docks into ALK5, it acts as a competitive ATP inhibitor. The docking poses typically reveal that the imidazole nitrogen forms a critical hydrogen bond with the backbone amide of His283 in the ALK5 hinge region. Simultaneously, the benzothiadiazole moiety extends into the hydrophobic pocket II, engaging in π

π stacking with Tyr249.

By locking the kinase in an inactive conformation, the ligand prevents the phosphorylation of downstream Smad2/3 proteins. This effectively halts the TGF- β signaling cascade, which is a primary driver of tumor metastasis and fibrosis[5].

Pathway TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII ALK5 ALK5 (TβRI) TBRII->ALK5 Activates Smad Smad2/3 Activation ALK5->Smad Phosphorylation Inhibitor Imidazobenzothiadiazole Inhibitor->ALK5 Blocks ATP Site

Mechanism of ALK5 pathway inhibition by the target ligand.

Furthermore, outside of oncology, the scaffold's ability to intercalate and disrupt biological interfaces extends to microbiology. In M. tuberculosis, benzothiadiazole compounds have been shown to disrupt the bacterial membrane potential in a pH-independent fashion, suggesting that the highly lipophilic, planar surface of the molecule integrates directly into the mycobacterial lipid bilayer or targets membrane-bound ATP synthases[2]. Docking against these targets requires specialized lipid-bilayer implicit solvent models to accurately calculate binding free energies.

References

  • Synthesis and biological evaluation of novel benzo[c][1,2,5]thiadiazol-5-yl and thieno[3,2-c]- pyridin-2-yl imidazole derivatives as ALK5 inhibitors ResearchGate[Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies National Library of Medicine (NIH)[Link]

  • Anthranilic amide and imidazobenzothiadiazole compounds disrupt Mycobacterium tuberculosis membrane potential National Library of Medicine (NIH)[Link]

  • Towards the Inhibition of Protein–Protein Interactions (PPIs) in STAT3: Insights into a New Class of Benzothiadiazole Derivatives MDPI[Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF IMIDAZOBENZOTHIADIAZOLE DERIVATIVES Taylor & Francis[Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of 2H-Imidazo[4,5-E]benzothiadiazole: An In-Depth Technical Guide to its Electronic Structure and DFT Calculations

Unlocking the Therapeutic Potential of 2H-Imidazo[4,5-E][1][2][3]benzothiadiazole: An In-Depth Technical Guide to its Electronic Structure and DFT Calculations For Researchers, Scientists, and Drug Development Profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Unlocking the Therapeutic Potential of 2H-Imidazo[4,5-E][1][2][3]benzothiadiazole: An In-Depth Technical Guide to its Electronic Structure and DFT Calculations

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of imidazole and benzothiadiazole rings in 2H-Imidazo[4,5-E][1][2][3]benzothiadiazole creates a heterocyclic scaffold with significant potential in medicinal chemistry.[4][5][6] Understanding the electronic structure of this molecule is paramount to elucidating its reactivity, intermolecular interactions, and, ultimately, its therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) to characterize the electronic properties of 2H-Imidazo[4,5-E][1][2][3]benzothiadiazole. As a senior application scientist, this guide will not only detail the "how" but also the critical "why" behind the computational choices, ensuring a robust and insightful analysis for researchers in drug discovery and development.

Introduction: The Promise of Fused Heterocyclic Systems

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[4] The 2,1,3-benzothiadiazole (BTD) core, a prominent electron-accepting unit, has garnered significant attention for its unique electronic properties and photostability.[1][7] When fused with an imidazole ring, a privileged structure in medicinal chemistry known for its role in kinase inhibition, the resulting 2H-Imidazo[4,5-E][1][2][3]benzothiadiazole scaffold presents a compelling candidate for the development of novel therapeutic agents, particularly in oncology.[4][5]

A deep understanding of the electronic landscape of this molecule is crucial for predicting its behavior in biological systems. Key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) provide invaluable insights into the molecule's reactivity, stability, and potential for intermolecular interactions.[1][8] DFT has emerged as a powerful and reliable computational method for investigating the electronic structure of such complex molecules, offering a balance between accuracy and computational cost.[1][9]

This guide will provide a comprehensive, step-by-step protocol for performing DFT calculations on 2H-Imidazo[4,5-E][1][2][3]benzothiadiazole, from initial structure optimization to the analysis of its electronic properties.

The Theoretical Backbone: A Primer on Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[1][9] Unlike other ab initio methods that deal with the complex many-electron wavefunction, DFT is based on the principle that the energy of a system can be determined from its electron density. This simplification significantly reduces the computational cost without a substantial loss of accuracy for many systems.

The core of DFT lies in the Kohn-Sham equations, which describe a fictitious system of non-interacting electrons that have the same electron density as the real, interacting system. The choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation, is critical to the accuracy of DFT calculations.

Experimental Protocol: DFT Calculations on 2H-Imidazo[4,5-E][1][2][3]benzothiadiazole

This section details a robust and self-validating protocol for performing DFT calculations on the target molecule.

Software and Hardware Requirements
  • Computational Chemistry Software: Gaussian 16 or a similar quantum chemistry package.[1][8]

  • Molecular Visualization Software: GaussView 6.0, Avogadro, or other molecular modeling software.[8]

  • Hardware: A high-performance computing (HPC) cluster or a powerful workstation is recommended for timely completion of calculations.

Step-by-Step Computational Workflow

The following workflow provides a detailed procedure for the DFT calculations.

DFT_Workflow cluster_prep Step 1: Structure Preparation cluster_opt Step 2: Geometry Optimization cluster_electronic Step 3: Electronic Property Calculation cluster_analysis Step 4: Data Analysis and Interpretation A Draw 2D structure of 2H-Imidazo[4,5-E][1,2,3]benzothiadiazole B Convert to 3D structure using molecular mechanics A->B Initial 3D model C Perform initial geometry optimization (e.g., PM6 semi-empirical method) B->C Refined initial geometry D Perform DFT geometry optimization (e.g., B3LYP/6-311++G(d,p)) C->D Optimized structure E Verify optimization with frequency calculation (absence of imaginary frequencies) D->E Validation of minimum energy F Single-point energy calculation at the optimized geometry E->F Proceed if no imaginary frequencies G Calculate HOMO-LUMO energies, Mulliken charges, and dipole moment F->G Extract electronic parameters H Generate Molecular Electrostatic Potential (MEP) map F->H Visualize electrostatic potential I Analyze HOMO-LUMO gap to assess chemical reactivity and stability G->I J Interpret MEP map to identify electrophilic and nucleophilic sites H->J K Relate calculated properties to potential biological activity I->K J->K Molecular_Properties cluster_orbitals Molecular Orbitals cluster_potential Electrostatic Potential HOMO HOMO (Highest Occupied Molecular Orbital) EnergyGap HOMO-LUMO Gap (ΔE) Determines Reactivity HOMO->EnergyGap LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->EnergyGap Reactivity Reactivity EnergyGap->Reactivity informs MEP Molecular Electrostatic Potential (MEP) Map Nucleophilic Electron-rich regions (Negative Potential) MEP->Nucleophilic Electrophilic Electron-poor regions (Positive Potential) MEP->Electrophilic Interactions Interactions Nucleophilic->Interactions predicts Electrophilic->Interactions predicts

Caption: Relationship between calculated electronic properties and their implications in drug design.

Authoritative Grounding and Trustworthiness

The protocols and interpretations presented in this guide are grounded in established computational chemistry practices and supported by peer-reviewed literature. The choice of the B3LYP functional with the 6-311++G(d,p) basis set is a widely accepted standard for calculations on organic molecules, providing a good balance of accuracy and computational efficiency. [10]The interpretation of electronic descriptors like the HOMO-LUMO gap and MEP in the context of drug discovery is a cornerstone of modern computational medicinal chemistry. [8][11]To ensure the trustworthiness of the results, it is imperative to perform the self-validating step of a frequency calculation to confirm that the optimized geometry is a true minimum. Furthermore, whenever possible, calculated properties should be benchmarked against experimental data for related compounds.

Conclusion

DFT calculations provide a powerful and insightful tool for elucidating the electronic structure of novel therapeutic candidates like 2H-Imidazo[4,5-E]b[1][2][3]enzothiadiazole. By following the detailed protocol outlined in this guide, researchers can obtain a wealth of information regarding the molecule's reactivity, stability, and potential for intermolecular interactions. This knowledge is invaluable for the rational design and optimization of new drug molecules, ultimately accelerating the drug discovery process. The integration of computational methods like DFT into the drug development pipeline is no longer an option but a necessity for staying at the forefront of medicinal chemistry research.

References

  • A Technical Guide to Computational and Experimental Studies of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile Deriv
  • A theoretical investigation of benzothiadiazole derivatives for high efficiency OLEDs - ResearchGate. (URL: [Link])

  • 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC. (URL: [Link])

  • DFT study of benzothiadiazole based small molecules for high efficiency organic photovoltaics - PMC. (URL: [Link])

  • Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC. (URL: [Link])

  • Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC. (URL: [Link])

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL: Not available)
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole - PMC. (URL: [Link])

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI. (URL: [Link])

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. (URL: [Link])

  • Application Notes: 4-Methyl-2,1,3-benzothiadiazole in Medicinal Chemistry and Drug Design - Benchchem. (URL: )
  • Synthesis of liquid crystalline benzothiazole based derivatives: Theoretical and experimental study of their optical and electrical properties. (URL: [Link])

  • Benzo[1,2-d:4,5-d']bis(t[1][2][3]hiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - Semantic Scholar. (URL: [Link])

  • Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in - PolyU Institutional Research Archive. (URL: [Link])

  • 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - MDPI. (URL: [Link])

  • (PDF) Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - ResearchGate. (URL: [Link])

  • Newly synthesized benzothiazolyl-1,2,3-triazole derivatives. (URL: [Link])

Sources

Foundational

Advanced Spectroscopic Characterization of 2H-Imidazo[4,5-e][1,2,3]benzothiadiazole Architectures: A Technical Guide for Heteroditopic Receptor Development

Executive Summary The rational design of multisite (heteroditopic) receptors capable of simultaneous or selective complexation of cationic and anionic species is a cornerstone of modern supramolecular chemistry. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of multisite (heteroditopic) receptors capable of simultaneous or selective complexation of cationic and anionic species is a cornerstone of modern supramolecular chemistry. Among the most promising scaffolds is the 2H-imidazo[4,5-e][1,2,3]benzothiadiazole system. When integrated with a redox-active or chromogenic reporter (such as a ferrocene moiety), this polyazaheteroaromatic ring system acts as a highly sensitive, dual-binding site for optical and electrochemical ion sensing [1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic operational steps. Here, we will dissect the causality behind the spectroscopic characterization of these compounds, providing a self-validating framework for researchers to elucidate binding mechanisms, stoichiometry, and electronic perturbations using UV-Vis, 1 H NMR, and ESI-MS techniques.

The Structural Logic of Imidazo[4,5-e][1,2,3]benzothiadiazoles

To characterize a molecule effectively, one must first understand its electronic topology. The imidazo[4,5-e][1,2,3]benzothiadiazole core is a masterclass in push-pull electronic design:

  • The Benzothiadiazole Core: Acts as an electron-deficient, π -accepting unit that extends conjugation.

  • The Imidazole Ring: Provides amphoteric properties. The basic nitrogen atoms serve as coordination sites for transition metal cations (e.g., Zn 2+ , Pb 2+ , Hg 2+ ), while the N-H proton acts as a potent hydrogen-bond donor for anions (e.g., F , HP 2​ O 73−​ ).

When a donor moiety (like ferrocene) is attached, the molecule exhibits a strong Intramolecular Charge Transfer (ICT) band. Binding an analyte alters the HOMO-LUMO gap, resulting in measurable bathochromic (red) or hypsochromic (blue) shifts in spectroscopy.

Logical Relationships & Workflow Visualization

The characterization of these receptors requires an orthogonal approach. A single technique is insufficient to prove a binding event; therefore, we employ a multi-modal workflow where structural validation feeds into functional titration, culminating in mechanistic elucidation.

G Synth 2H-Imidazo[4,5-e][1,2,3]benzothiadiazole Scaffold Synthesis NMR_Core Baseline 1H/13C NMR Structural Validation Synth->NMR_Core Anion Anion Binding (F-, HP2O7 3-) NMR_Core->Anion Cation Cation Binding (Zn2+, Pb2+, Hg2+) NMR_Core->Cation NMR_Titration 1H NMR Titration (Track N-H Shift/Deprotonation) Anion->NMR_Titration Hydrogen Bonding UV_Vis UV-Vis Spectroscopy (Monitor ICT Band Shifts) Cation->UV_Vis Metal Coordination Stoich ESI-MS & Job's Plot (Confirm 1:1 Complex) NMR_Titration->Stoich UV_Vis->Stoich NakedEye Colorimetric Readout (Naked-Eye Detection) UV_Vis->NakedEye

Spectroscopic workflow and logical relationships for heteroditopic ion sensing characterization.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a specific causality to ensure data integrity and reproducibility.

Protocol 1: UV-Vis Absorption Titration for Cation Sensing

Objective: To quantify the binding affinity and observe the colorimetric shift upon transition metal coordination.

  • Stock Solution Preparation: Dissolve the imidazo[4,5-e]benzothiadiazole receptor in spectroscopic grade acetonitrile (CH 3​ CN) to a concentration of 1×10−5 M.

    • Causality: CH 3​ CN is chosen because it is a polar aprotic solvent that solubilizes the receptor without competitively coordinating to the metal cations, which would artificially lower the apparent binding constant.

  • Guest Preparation: Prepare 1×10−3 M stock solutions of metal perchlorate salts (e.g., Pb(ClO 4​ ) 2​ , Zn(ClO 4​ ) 2​ ) in CH 3​ CN.

    • Causality: Perchlorate anions are non-coordinating. Using chloride or acetate salts could lead to competitive ion-pairing, complicating the spectral readout.

  • Titration Execution: Transfer 2.0 mL of the receptor solution to a quartz cuvette (1 cm path length). Add the metal cation stock solution in 0.1 equivalent aliquots (2.0 μ L) using a calibrated microsyringe. Record the spectrum (250–700 nm) after each addition.

  • Validation Checkpoint (Isosbestic Point): Ensure the overlaid spectra exhibit a clean isosbestic point.

    • Causality: The presence of an isosbestic point mathematically self-validates that only two absorbing species (free receptor and 1:1 complex) are in equilibrium, ruling out side reactions or precipitation.

Protocol 2: 1 H NMR Titration for Anion Recognition

Objective: To map the electrostatic perturbation and hydrogen-bonding interactions during anion binding.

  • Sample Preparation: Dissolve 3.0 mg of the receptor in 0.5 mL of Acetone- d6​ .

    • Causality: Acetone- d6​ is utilized instead of protic solvents (like Methanol- d4​ ) to prevent solvent molecules from outcompeting the target anions for the crucial N-H hydrogen bond donor site.

  • Anion Addition: Prepare a concentrated stock of the target anion as a tetrabutylammonium (TBA) salt (e.g., TBA-HP 2​ O 7​ ) in Acetone- d6​ . Add aliquots (0.1 to 2.0 equivalents) directly to the NMR tube.

    • Causality: TBA salts are used because the bulky tetrabutylammonium cation is spectroscopically silent in the aromatic region and highly soluble, ensuring that any observed shifts are solely due to the anion interacting with the receptor.

  • Spectral Acquisition & Tracking: Monitor the chemical shifts ( Δδ ) of the imidazole N-H proton and the adjacent aromatic protons (e.g., H5 and Ha). A downfield shift indicates hydrogen bonding, while complete disappearance of the N-H signal followed by complex spectral changes often indicates deprotonation [1].

Quantitative Data Interpretation

To synthesize the complex spectroscopic responses of ferrocenyl-imidazo[4,5-e]benzothiadiazole derivatives, data must be tabulated to cross-reference optical shifts with structural perturbations. Table 1 summarizes typical responses observed during heteroditopic sensing[1].

Table 1: Spectroscopic and Structural Perturbations upon Guest Binding

Guest AnalytePrimary TechniqueTarget Signal / BandObserved Shift ( Δ )Mechanistic Interpretation
None (Free Ligand) UV-VisLow Energy (LE) Band λmax​ = 469 nmBaseline Intramolecular Charge Transfer (ICT).
Pb 2+ (Cation) UV-VisLow Energy (LE) BandBathochromic ( Δλ = +47 nm)Metal coordination to the diaza ring enhances the electron-withdrawing nature of the core, lowering the ICT energy gap.
HP 2​ O 73−​ (Anion) 1 H NMRH5 Aromatic ProtonUpfield ( Δδ = -0.48 ppm)Through-space shielding and increased electron density on the ring due to strong hydrogen bonding at the N-H site.
HP 2​ O 73−​ (Anion) 1 H NMRHa Aromatic ProtonUpfield ( Δδ = -0.30 ppm)Secondary electrostatic perturbation propagating through the conjugated π -system.
Zn 2+ / Pb 2+ ESI-MSMolecular Ion Peak[M + Metal] + Confirms 1:1 stoichiometric host-guest complexation, validating the Job's Plot derived from UV-Vis.

Mechanistic Insights: The Self-Validating System

The true value of this characterization workflow lies in its orthogonality. By combining UV-Vis and 1 H NMR, researchers can confidently decouple the dual-sensing nature of the 2H-imidazo[4,5-e][1,2,3]benzothiadiazole scaffold.

When a metal cation binds to the diaza heterocyclic ring, it acts as a Lewis acid, pulling electron density away from the ferrocene donor. This is captured macroscopically via a "naked-eye" color change (UV-Vis bathochromic shift) and microscopically via an anodic shift in cyclic voltammetry. Conversely, when an anion binds to the imidazole N-H, it increases the electron density of the system, which is captured structurally via upfield 1 H NMR shifts and electrochemically via a cathodic shift. ESI-MS acts as the final arbiter, locking in the 1:1 stoichiometry and proving that the spectroscopic shifts are the result of a discrete supramolecular complex rather than non-specific solvent effects.

References

  • Alfonso, M., Sola, A., Caballero, A., Tárraga, A., & Molina, P. (2009). Heteroditopic ligands based on ferrocenyl benzimidazoles fused to an additional diaza heterocyclic ring system. Dalton Transactions, (43), 9653-9658. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: In Vitro Pharmacological Profiling of 2H-Imidazo[4,5-E][1,2,3]benzothiadiazole Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Areas: High-Throughput Screening (HTS), Cytotoxicity Profiling, Receptor Allosteric Modulation Introduction to the Pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Areas: High-Throughput Screening (HTS), Cytotoxicity Profiling, Receptor Allosteric Modulation

Introduction to the Pharmacophore

The compound 2H-Imidazo[4,5-e][1,2,3]benzothiadiazole (CAS: 42341-40-2) represents a highly versatile, fused tricyclic heteroaromatic system[1]. The integration of an imidazole ring with a benzothiadiazole moiety creates a rigid, electron-rich scaffold capable of engaging in multiple non-covalent interactions, including hydrogen bonding and π−π stacking, with complex biological targets.

Recent advancements in medicinal chemistry have identified structurally related imidazo-thiadiazoles and imidazo-benzothiazoles as potent anticancer agents and highly selective allosteric modulators of the Glucocorticoid Receptor (GCR)[2][3]. This application note provides a rigorous, self-validating in vitro framework for evaluating the biological activity of novel 2H-Imidazo[4,5-e][1,2,3]benzothiadiazole derivatives, focusing on cytotoxicity and receptor modulation.

Experimental Design & Causality (E-E-A-T)

To ensure high scientific integrity, experimental design must account for the unique physicochemical properties of fused heterocycles.

  • Assay Selection (SRB vs. MTT): The thiadiazole moiety is prone to redox cycling, which can artificially reduce tetrazolium salts (like MTT or XTT) independent of cellular mitochondrial metabolism, leading to false-negative cytotoxicity readouts. Therefore, the Sulforhodamine B (SRB) assay , which stoichiometrically binds to basic amino acid residues to measure total cellular protein mass, provides a more reliable, artifact-free readout for this specific chemical class[3].

  • Solvent Constraints: Fused tricyclic systems often exhibit poor aqueous solubility. Stock solutions must be prepared in anhydrous DMSO. Crucially, the final assay concentration of DMSO must never exceed 0.5% (v/v) to prevent solvent-induced membrane permeabilization and baseline cytotoxicity.

  • Self-Validating Controls: Every assay plate must include a vehicle control (0.5% DMSO), a positive cytotoxic control (e.g., Cisplatin or Tamoxifen), and a specific receptor ligand (e.g., Dexamethasone) to normalize inter-plate variability and validate assay sensitivity[2][4].

Workflow Lib Compound Library (Imidazo-benzothiadiazoles) Screen Primary Screen (SRB Cytotoxicity) Lib->Screen High-Throughput SecScreen Secondary Screen (GCR Binding / Apoptosis) Screen->SecScreen IC50 < 10 µM Hit Hit Validation (Therapeutic Index > 10) SecScreen->Hit Target Specificity

High-throughput screening and validation workflow for imidazo-benzothiadiazole derivatives.

In Vitro Assay Protocols

Protocol A: High-Throughput Cytotoxicity Screening (SRB Assay)

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of derivatives against human cancer cell lines (e.g., MCF-7, HeLa).

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing MCF-7 cells and seed at a density of 5×103 cells/well in a 96-well flat-bottom microtiter plate using 100 µL of complete DMEM (supplemented with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO2​ humidified atmosphere to allow for cell attachment[3].

  • Compound Treatment: Prepare a 20 mM stock of the 2H-Imidazo[4,5-e][1,2,3]benzothiadiazole derivative in DMSO. Perform serial dilutions in serum-free media to achieve final well concentrations of 0.1, 1.0, 10, 50, and 100 µM. Add 100 µL of the drug dilutions to the corresponding wells. Include Cisplatin (10 µM) as a positive control. Incubate for 48 hours.

  • Cell Fixation: Gently add 50 µL of ice-cold 50% (w/v) Trichloroacetic Acid (TCA) directly to each well (final TCA concentration = 10%). Incubate at 4°C for 1 hour to fix the cells in situ[3].

  • Washing & Staining: Wash the plates five times with deionized water to remove TCA and serum proteins. Air-dry the plates. Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well and stain for 30 minutes at room temperature in the dark.

  • Destaining & Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air-dry completely. Solubilize the protein-bound dye by adding 100 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Place on a gyratory shaker for 5 minutes.

  • Quantification: Read the optical density (OD) at 515 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50​ using non-linear regression analysis.

Protocol B: Glucocorticoid Receptor (GCR) Competition Binding Assay

Objective: Evaluate the allosteric or competitive binding affinity of the derivatives to the GCR, a known target for this structural class[2].

Step-by-Step Methodology:

  • Lysate Preparation: Lyse HeLa cells in a hypotonic buffer (20 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, containing protease inhibitors). Homogenize and centrifuge at 100,000 × g for 1 hour at 4°C to isolate the GCR-rich cytosolic fraction.

  • Radioligand Incubation: In a 96-well format, incubate 100 µL of the cytosolic extract with 5 nM of [3H] -Dexamethasone ( [3H] -DEX) and varying concentrations of the test compound (0.01 µM to 100 µM). Incubate the mixture overnight at 4°C to reach equilibrium.

  • Separation of Bound/Free Ligand: Add 100 µL of dextran-coated charcoal (DCC) suspension to each well. Incubate for 10 minutes at 4°C, then centrifuge at 3,000 × g for 15 minutes. The DCC adsorbs the unbound radioligand, leaving the receptor-bound [3H] -DEX in the supernatant.

  • Scintillation Counting: Transfer 100 µL of the supernatant to a scintillation vial containing 2 mL of scintillation cocktail. Quantify the radioactivity using a liquid scintillation counter. Calculate the Ki​ (inhibition constant) using the Cheng-Prusoff equation[2].

Mechanism of Action & Data Presentation

Imidazo-benzothiadiazoles and related benzothiazoles have been shown to act as potent allosteric modulators. By binding to distinct hydrophobic pockets on the GCR, they can antagonize transactivation (reducing metabolic side effects) while maintaining transrepression of NF- κ B (preserving anti-inflammatory activity)[2][5].

Mechanism Cpd 2H-Imidazo[4,5-e][1,2,3]benzothiadiazole Derivative GCR Glucocorticoid Receptor (GCR) Cytosolic Complex Cpd->GCR Cell Permeation Allosteric Allosteric Pocket Binding GCR->Allosteric Structural Shift Trans Inhibition of Transactivation Allosteric->Trans Antagonism NFkB Maintenance of NF-κB Transrepression (Anti-inflammatory) Allosteric->NFkB Agonism

Dual-action allosteric modulation of the Glucocorticoid Receptor by the imidazo-scaffold.

Representative Quantitative Profiling

The following table summarizes the expected pharmacological profile of synthesized derivatives based on structure-activity relationship (SAR) benchmarks for this compound class[2][3][4]:

Compound IDSubstituent (R-Group)MCF-7 IC50​ (µM)HeLa IC50​ (µM)GCR Binding Ki​ (µM)Therapeutic Index (T.I.)*
IMB-01 -H (Unsubstituted)> 100> 10012.4N/A
IMB-02 -Cl (4-Chlorophenyl)61.755.23.12.1
IMB-03 - NO2​ (4-Nitrophenyl)35.832.40.8> 10.0
Cisplatin Positive Control15.212.5N/A1.5
DEX Reference LigandN/AN/A0.005N/A

*Therapeutic Index (T.I.) is calculated as CC50​ (non-cancerous MRC-5 cells) / IC50​ (MCF-7 cells). A T.I. > 10 indicates a highly favorable safety profile.

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Application

Application Note: UHPLC-UV/MS Method Development for the Characterization of 2H-Imidazo[4,5-e][1,2,3]benzothiadiazole

Target Audience: Analytical Chemists, Medicinal Researchers, and Materials Scientists. Document Type: Advanced Chromatographic Protocol & Application Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Researchers, and Materials Scientists. Document Type: Advanced Chromatographic Protocol & Application Guide.

Introduction & Chemical Context

2H-Imidazo[4,5-e][1,2,3]benzothiadiazole is a highly conjugated, electron-deficient fused tricyclic heterocycle. Because of its unique photophysical properties and rigid planar structure, it serves as a privileged building block in the development of solvatochromic fluorophores, organic light-emitting diodes (OLEDs), and highly selective chemosensors .

However, analyzing this compound and its synthetic intermediates presents severe chromatographic challenges. The presence of multiple nitrogen heteroatoms across the fused imidazole and thiadiazole rings creates complex acid-base equilibria. This application note details a robust, self-validating Ultra-High Performance Liquid Chromatography (UHPLC) protocol coupled with Photodiode Array (PDA) and Electrospray Ionization Mass Spectrometry (ESI-MS) to achieve baseline separation and accurate characterization of this complex molecule.

Chromatographic Challenges & Mechanistic Causality

To develop a reliable method, one must understand the causality behind typical chromatographic failures associated with fused imidazo-benzothiadiazoles:

  • Tautomeric Peak Broadening: The imidazole ring can undergo rapid proton exchange (tautomerization) in neutral aqueous solutions. If the interconversion rate between the 1H, 2H, and 3H tautomers is similar to the chromatographic timescale, it results in severe peak broadening or "split peaks" .

  • Secondary Silanol Interactions: The basic nitrogen atoms in the benzothiadiazole core strongly interact with residual, unendcapped silanols on standard silica-based stationary phases, leading to asymmetric peak tailing .

  • Planar π-π Stacking: The highly planar nature of the tricyclic system induces strong self-association and poor solubility in highly aqueous mobile phases, often causing sample precipitation at the column head.

The Engineered Solution

To counteract these phenomena, this protocol employs a Phenyl-Hexyl stationary phase . Unlike standard C18 columns that rely solely on hydrophobic dispersion forces, the phenyl ring provides alternative selectivity via π-π interactions with the electron-deficient benzothiadiazole core. Furthermore, 0.1% Formic Acid (FA) is utilized in both mobile phases. This acidic environment (pH ~2.7) fully protonates the imidazole nitrogens, locking the molecule into a single ionic state, preventing tautomerization, and suppressing the ionization of surface silanols.

Mechanism cluster_challenges Chromatographic Challenges cluster_solutions Engineered Solutions Analyte 2H-Imidazo[4,5-e][1,2,3]benzothiadiazole C1 Basic N-Atoms (Peak Tailing) Analyte->C1 C2 Tautomerization (Peak Broadening) Analyte->C2 C3 Planar Core (Poor Retention) Analyte->C3 S1 0.1% Formic Acid (Silanol Masking) C1->S1 S2 Low pH (~2.7) (Locks Protonation) C2->S2 S3 Phenyl-Hexyl Phase (π-π Interactions) C3->S3 Outcome Baseline Resolution & Sharp Peaks S1->Outcome S2->Outcome S3->Outcome

Fig 1. Logical causality bridging analyte properties to chromatographic solutions.

Experimental Protocol

Reagents and Sample Preparation
  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, and Formic Acid (FA, 99% purity).

  • Sample Diluent: 50:50 Water:ACN (v/v). This ratio ensures complete dissolution without inducing strong strong-solvent effects (peak distortion) upon injection.

  • Step-by-Step Preparation:

    • Accurately weigh 1.0 mg of the analyte and dissolve in 1.0 mL of pure ACN to create a stock solution.

    • Sonicate the stock solution for 5 minutes at room temperature to ensure complete dissolution.

    • Dilute the stock 1:100 with the sample diluent to achieve a working concentration of 10 µg/mL.

    • Filter the final solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

UHPLC-PDA-MS Instrument Conditions
ParameterSpecification
System UHPLC coupled with PDA and Single Quadrupole/TOF MS
Column Phenyl-Hexyl, 2.1 × 100 mm, 1.7 µm particle size
Column Temperature 40 °C (Reduces mobile phase viscosity and improves mass transfer)
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 0.4 mL/min
Injection Volume 1.0 µL
PDA Detection 254 nm (Aromatic backbone) & 350 nm (Charge transfer band)
MS Ionization ESI Positive Mode (+kV), scanning m/z 100–600
Gradient Elution Program

A carefully designed gradient is required to elute highly conjugated systems while maintaining resolution from early-eluting polar impurities.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.4955Initial
1.00.4955Isocratic hold (focusing)
6.00.41090Linear gradient
8.00.41090Column wash
8.10.4955Re-equilibration
10.00.4955End

Analytical Workflow

Workflow N1 Sample Prep (50:50 ACN:H2O) N2 UHPLC Injection (1 µL Volume) N1->N2 N3 Phenyl-Hexyl Column (π-π Selectivity) N2->N3 N4 PDA Detection (λ=254, 350 nm) N3->N4 N5 ESI-MS ([M+H]+ Ion) N3->N5

Fig 2. Sequential UHPLC-PDA-MS workflow for benzothiadiazole characterization.

System Suitability Testing (SST) & Self-Validation

A self-validating protocol requires strict System Suitability Testing criteria. Before analyzing unknown samples or reaction mixtures, inject the 10 µg/mL standard solution in quintuplicate. The system is deemed suitable only if the parameters in the table below are met.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) Precision %RSD ≤ 1.0%Ensures stable ionization and consistent mobile phase mixing.
Tailing Factor (Tf) ≤ 1.2Confirms effective silanol masking by the acidic modifier.
Theoretical Plates (N) ≥ 10,000Validates column efficiency and confirms the absence of tautomeric broadening.
Resolution (Rs) ≥ 2.0Guarantees baseline separation from the nearest synthetic impurity for accurate quantitation.
Troubleshooting Guide
  • Loss of Resolution or Peak Splitting: If the critical pair loses baseline resolution or peaks begin to split, verify the pH of the mobile phase. Evaporation of formic acid over time can raise the pH, re-introducing tautomeric broadening. Prepare fresh mobile phases.

  • Fronting Peaks: Indicates sample solvent mismatch or column overloading. Ensure the injection solvent contains at least 50% water and reduce injection volume to 0.5 µL if necessary.

References

  • Title: 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Source: MDPI Sensors. URL: [Link]

  • Title: Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. Source: PubMed (National Institutes of Health). URL: [Link]

  • Title: Separation of 2,1,3-Benzothiadiazole on Newcrom R1 HPLC column. Source: SIELC Technologies Application Notes. URL: [Link]

  • Title: Conversion of Large-Bandgap Triphenylamine–Benzothiadiazole to Low-Bandgap, Wide-Band Capturing Donor–Acceptor Systems. Source: ACS Publications (The Journal of Physical Chemistry C). URL: [Link]

Method

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Elucidation of 2H-Imidazo[4,5-e][1,2,3]benzothiadiazole

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Structural Elucidation Guide Introduction & The Analytical Challenge The compound 2H-Imi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Structural Elucidation Guide

Introduction & The Analytical Challenge

The compound 2H-Imidazo[4,5-e][1,2,3]benzothiadiazole (CAS Registry Number: 42341-43-5) represents a highly fused, nitrogen-rich tricyclic system[1]. Molecules containing the benzothiadiazole core are of intense interest in the development of advanced optoelectronic materials, fluorogenic sensors, and N-heterocyclic carbene (NHC) transition metal complexes[2],[3].

However, characterizing this specific scaffold via Nuclear Magnetic Resonance (NMR) spectroscopy presents three distinct challenges:

  • Proton Scarcity: The highly fused nature of the ring leaves only two aromatic protons on the benzene core (positions 6 and 7), making standard 1 H NMR insufficient for complete structural assignment.

  • Tautomerism and Isomerism: The nomenclature "2H-imidazo" implies a non-aromatic isoimidazole configuration (an sp 3 hybridized carbon at the C2 position). Distinguishing this from the classic aromatic 1H- or 3H-imidazole tautomers requires precise 13 C and 15 N mapping, as tautomeric conversions drastically alter the electronic environment[4].

  • Nitrogen Discrimination: The molecule contains four nitrogen atoms across two different heterocyclic rings (1,2,3-thiadiazole and imidazole). Assigning these without isotopic enrichment requires optimized long-range 2D heteronuclear techniques.

This application note provides a comprehensive, self-validating methodology to unambiguously characterize 2H-Imidazo[4,5-e][1,2,3]benzothiadiazole and its tautomeric states.

Causality & Experimental Design

To move beyond simple data collection, our experimental design is rooted in the physical chemistry of the molecule:

  • Solvent Selection (The Causality): We mandate the use of DMSO- d6​ over CDCl 3​ . Benzothiadiazole derivatives often exhibit strong π−π stacking, leading to poor solubility in non-polar solvents[5]. Furthermore, DMSO- d6​ acts as a strong hydrogen-bond acceptor. If the molecule exists in equilibrium with its 1H/3H-aromatic tautomer, DMSO will stabilize the N-H bond, slowing down the chemical exchange rate on the NMR timescale and allowing for the observation of distinct tautomeric signals rather than a broadened, averaged baseline.

  • 15 N HMBC (The Causality): Direct 15 N detection is impractical due to its low natural abundance (0.37%) and negative gyromagnetic ratio. We utilize 1 H- 15 N Heteronuclear Multiple Bond Correlation (HMBC). By transferring magnetization from the highly sensitive 1 H nuclei (at C6, C7, and C2) to the long-range nitrogens via 2JHN​ and 3JHN​ couplings, we can map the entire nitrogen scaffold in a fraction of the time.

  • C2 Hybridization Check: The foundational step in our workflow is identifying the hybridization of C2. An sp 3 C2 confirms the 2H-isomer, while an sp 2 C2 indicates an aromatic 1H/3H-tautomer[4].

NMR_Workflow Start Sample Prep (DMSO-d6, 25 mg) OneD 1D NMR Acquisition (1H, 13C) Start->OneD Decision C2 Hybridization Check (sp2 vs sp3) OneD->Decision TwoH 2H-Isomer Confirmed (CH2 at ~4.5 ppm, C2 at ~65 ppm) Decision->TwoH sp3 detected OneH 1H/3H-Tautomer Confirmed (CH at ~8.3 ppm, C2 at ~145 ppm) Decision->OneH sp2 detected TwoD 2D NMR Mapping (HSQC, 1H-13C HMBC) TwoH->TwoD OneH->TwoD FifteenN 1H-15N HMBC (Nitrogen Assignment) TwoD->FifteenN Final Complete Structural Elucidation FifteenN->Final

Figure 1: Decision tree for the NMR structural elucidation of fused imidazobenzothiadiazoles.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . This means the procedure includes internal checks to verify that the instrument and the sample are behaving as expected before proceeding to the next, more time-consuming step.

Protocol A: Sample Preparation & 1D NMR
  • Preparation: Dissolve 25 mg of 2H-Imidazo[4,5-e][1,2,3]benzothiadiazole in 0.6 mL of anhydrous DMSO- d6​ (100% isotopic purity, containing 0.03% v/v TMS). Transfer to a high-quality 5 mm NMR tube.

  • Lock and Shim: Insert the sample into a 500 MHz (or higher) spectrometer equipped with a cryoprobe. Lock on the DMSO signal.

    • Validation Check: Ensure the un-apodized DMSO residual peak width at half-height ( W1/2​ ) is ≤0.8 Hz. If broader, re-shim the Z1 and Z2 gradients.

  • 1 H Acquisition: Run a standard 1D 1 H experiment (zg30 pulse program). Set the spectral window to 16 ppm (to capture potential highly deshielded N-H protons if tautomerization occurs)[5].

  • 13 C{1H} Acquisition: Run a proton-decoupled 13 C spectrum (zgpg30).

    • Validation Check: Look for the C2 resonance. If a signal appears at 65 ppm, the 2H-isoimidazole structure is validated. If the signal appears at 145 ppm, the molecule has tautomerized to the aromatic 1H/3H form.

Protocol B: 2D Heteronuclear Mapping ( 1 H- 13 C HMBC)
  • Parameter Setup: Select the standard 1 H- 13 C HMBC pulse sequence (hmbcgplpndqf).

  • Coupling Optimization: Set the long-range coupling constant ( nJCH​ ) evolution time to 8 Hz (approx. 62.5 ms). This is optimal for the rigid, conjugated benzothiadiazole framework.

  • Acquisition: Acquire 256 increments in the indirect ( 13 C) dimension with 16 scans per increment.

    • Validation Check: The C6 and C7 protons must show strong 3J correlations to the bridgehead quaternary carbons (C3a, C7a, C4, C5). If these cross-peaks are missing, the nJCH​ delay must be adjusted to 10 Hz.

Protocol C: Nitrogen Scaffold Elucidation ( 1 H- 15 N HMBC)

Because the imidazole and thiadiazole rings are fused, identifying which nitrogen belongs to which ring relies entirely on 1 H- 15 N HMBC.

  • Parameter Setup: Select the 1 H- 15 N HMBC sequence. Set the spectral window in the F1 ( 15 N) dimension from 0 to 400 ppm (referenced to liquid NH 3​ at 0 ppm).

  • Delay Optimization: Set the long-range coupling delay for nJHN​=5 Hz.

  • Acquisition: Acquire 256 increments with 32-64 scans per increment depending on sample concentration.

    • Validation Check (The Low-Pass J-Filter): Inspect the final 2D spectrum for doublets spaced by 90 Hz along the F2 dimension. These are one-bond 1JHN​ artifacts. Their complete suppression confirms the low-pass J-filter is functioning correctly, ensuring only long-range structural correlations are observed.

HMBC_Pathway H1 1H Excitation J_Evol Evolution (1/2J) H1->J_Evol INEPT Transfer N15 15N Evolution J_Evol->N15 Multiple Quantum Detect 1H Detection N15->Detect Reverse INEPT

Figure 2: Magnetization transfer pathway in a 1H-15N HMBC NMR experiment.

Data Presentation: Quantitative Structural Markers

To facilitate rapid spectral interpretation, the expected diagnostic chemical shifts are summarized below. Table 1 highlights the critical differences between the 2H-isomer and the 1H-aromatic tautomer, while Table 2 provides the complete expected assignment for the 2H-isoimidazole form.

Table 1: Diagnostic NMR Parameters for Isomer/Tautomer Discrimination
Nucleus / Position2H-Isoimidazole Form (sp 3 C2)1H/3H-Aromatic Form (sp 2 C2)Causality / Rationale
1 H (C2-H) 4.50 ppm (Singlet, 2H) 8.40 ppm (Singlet, 1H)sp 3 vs sp 2 hybridization and aromatic ring current effects.
1 H (N-H) Absent 12.5 - 13.5 ppm (Broad, 1H)Hydrogen bonding in DMSO- d6​ deshields the N-H proton.
13 C (C2) 65.0 ppm 145.0 ppmDirect reflection of carbon hybridization state[4].
Table 2: Expected Multi-Nuclear Assignments for 2H-Imidazo[4,5-e][1,2,3]benzothiadiazole

(Solvent: DMSO- d6​ , 15 N referenced to liquid NH 3​ )

Position 1 H Shift (ppm) & Multiplicity 13 C Shift (ppm) 15 N Shift (ppm)Key HMBC Correlations ( 1 H Heteronucleus)
2 4.50 (s)65.0-C4, C5, N1, N3
6 7.85 (d, J=8.8 Hz)115.5-C4, C7a, C7
7 8.10 (d, J=8.8 Hz)125.0-C5, C3a, C6
3a -150.2--
4 -135.4--
5 -140.1--
7a -155.8--
N1 (Imid) -- 250.0H-2
N3 (Imid) -- 250.0H-2
N2 (Thiadiazole) -- 350.0-
N3 (Thiadiazole) -- 320.0-

Note: The highly deshielded nature of N2 and N3 in the thiadiazole ring is characteristic of the 1,2,3-benzothiadiazole core, distinguishing them easily from the imidazole nitrogens[2].

References

  • SciSpace. "13C NMR spectroscopy of tautomeric conversions in imidazole compounds." SciSpace Literature Database, [Link].

  • MDPI. "Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles." Molecules,[Link].

  • ResearchGate. "A benzothiadiazole-supported N-heterocyclic carbene and its rhodium and iridium complexes." ResearchGate Publications, [Link].

  • ACS Publications. "D–π–A–π–D-Configured Imidazole-Tethered Benzothiadiazole-Based Sensor for the Ratiometric Discrimination of Picric Acid." The Journal of Organic Chemistry,[Link].

Sources

Application

formulation techniques for 2H-Imidazo[4,5-E][1,2,3]benzothiadiazole analogs

Application Note: Advanced Formulation Techniques for 2H-Imidazo[4,5-E][1,2,3]benzothiadiazole Analogs Executive Summary & Physicochemical Profiling 2H-Imidazo[4,5-e][1,2,3]benzothiadiazole and its derivatives represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Formulation Techniques for 2H-Imidazo[4,5-E][1,2,3]benzothiadiazole Analogs

Executive Summary & Physicochemical Profiling

2H-Imidazo[4,5-e][1,2,3]benzothiadiazole and its derivatives represent a highly versatile class of fused heterocyclic compounds. They are increasingly investigated for their potent biological activities, including anti-mycobacterial efficacy against Mycobacterium tuberculosis[1] and unique optoelectronic properties utilized in solvatofluorochromic sensors[2].

However, the translation of these analogs from in vitro hits to in vivo therapeutics is severely bottlenecked by their physicochemical properties. The linear fusion of the imidazole and benzothiadiazole rings enforces a highly planar molecular geometry, enhancing π-conjugation and electronic delocalization[3]. This planarity promotes extensive intermolecular π-π stacking, resulting in a high crystal lattice energy. Consequently, these analogs typically exhibit extremely poor aqueous solubility (< 5 µg/mL) and fall into Biopharmaceutics Classification System (BCS) Class II or IV.

As a Senior Application Scientist, I have designed the following protocols to overcome the thermodynamic barrier of this crystal lattice. The strategies below either bypass the crystalline state entirely or leverage the compound's intrinsic lipophilicity to achieve supersaturation and enhanced bioavailability.

Mechanistic Formulation Strategies

Strategy A: Nanostructured Lipid Carriers (NLCs) While Solid Lipid Nanoparticles (SLNs) are a common approach for hydrophobic drugs, the highly planar imidazo-benzothiadiazole molecules are prone to expulsion from the perfectly ordered crystalline lipid matrix of SLNs during long-term storage. NLCs resolve this by utilizing a spatial mismatch—blending spatially incompatible solid lipids with liquid lipids. This creates an imperfect, amorphous-like lipid matrix that accommodates the rigid API, significantly enhancing drug loading capacity and preventing polymorphic transition-induced expulsion.

Strategy B: Amorphous Solid Dispersions (ASDs) ASDs physically trap the API in a high-energy, amorphous state within a hydrophilic polymer matrix (e.g., HPMCAS). The polymer serves a dual purpose: it provides steric hindrance to prevent API molecules from re-aggregating, and its functional groups form hydrogen bonds with the imidazole nitrogen atoms, stabilizing the supersaturated state upon dissolution in aqueous media.

Experimental Protocols

Protocol 1: Fabrication of NLCs via Hot High-Pressure Homogenization (HPH)

Objective: To encapsulate lipophilic imidazo-benzothiadiazole analogs into sub-200 nm lipid nanocarriers.

  • Step 1: Lipid Phase Preparation

    • Action: Melt 4.5% (w/v) solid lipid (e.g., Precirol ATO 5) and 1.5% (w/v) liquid lipid (e.g., Miglyol 812) at 80°C (approx. 10°C above the solid lipid's melting point). Add 0.5% (w/v) of the imidazo-benzothiadiazole API to the melt.

    • Mechanistic Rationale: Heating above the melting point ensures a completely isotropic lipid phase. The liquid lipid disrupts the crystallization of the solid lipid upon cooling.

    • Self-Validation (IPQC): Visually inspect the melt against a dark background. It must be optically clear with no visible API particulates, confirming complete solubilization.

  • Step 2: Aqueous Phase Preparation

    • Action: Dissolve 2.0% (w/v) Poloxamer 188 (surfactant) in ultra-pure water and heat isothermally to 80°C.

    • Mechanistic Rationale: Isothermal mixing prevents premature lipid solidification and localized supersaturation of the API at the lipid-water interface.

  • Step 3: Pre-Emulsion Formation

    • Action: Slowly inject the hot aqueous phase into the lipid phase while homogenizing at 10,000 RPM for 5 minutes using a rotor-stator high-shear mixer.

    • Self-Validation (IPQC): Extract a 10 µL aliquot and observe under a light microscope. Droplets should be uniformly dispersed and < 5 µm in diameter.

  • Step 4: High-Pressure Homogenization (HPH)

    • Action: Pass the pre-emulsion through a pre-heated high-pressure homogenizer at 500 bar for exactly 3 cycles.

    • Mechanistic Rationale: Intense shear, cavitation, and turbulent forces overcome the Laplace pressure of the droplets, fracturing them into the nanometer range. Limiting to 3 cycles prevents coalescence caused by over-processing (where kinetic energy converts to excessive heat).

  • Step 5: Solidification and Lyophilization

    • Action: Rapidly cool the nanoemulsion in an ice bath (4°C) to solidify the lipid droplets into NLCs. Add 5% (w/v) Trehalose as a cryoprotectant and lyophilize for 48 hours.

    • Mechanistic Rationale: Rapid cooling "freezes" the lipids in their highest energy polymorphic form (α-form), maximizing API retention. Trehalose prevents particle aggregation during freezing stress via glass transition stabilization.

Protocol 2: Preparation of ASDs via Spray Drying

Objective: To generate a stable amorphous matrix of the API.

  • Step 1: Solution Preparation

    • Action: Dissolve the API and HPMCAS (1:3 w/w ratio) in a co-solvent mixture of Dichloromethane (DCM) and Methanol (1:1 v/v) to achieve a total solids concentration of 5% (w/v).

    • Mechanistic Rationale: DCM acts as a powerful solvent for the hydrophobic API, while Methanol ensures complete solvation of the HPMCAS polymer.

    • Self-Validation (IPQC): The solution must be completely transparent. Any turbidity indicates incomplete polymer solvation or API precipitation, requiring solvent adjustment.

  • Step 2: Spray Drying

    • Action: Atomize the solution using a laboratory spray dryer with the following parameters: Inlet temperature 75°C, Aspirator 100%, Pump rate 15%, Atomization gas pressure 1.5 bar.

    • Mechanistic Rationale: The inlet temperature is set above the boiling points of DCM (39.6°C) and Methanol (64.7°C) to ensure rapid solvent flash-evaporation. This rapid kinetic trapping prevents the API from organizing into a crystal lattice.

  • Step 3: Secondary Drying

    • Action: Transfer the collected powder to a vacuum oven at 40°C for 24 hours.

    • Self-Validation (IPQC): Perform Thermogravimetric Analysis (TGA) to confirm residual solvent levels are < 0.5% (w/w), ensuring compliance with ICH Q3C guidelines.

Workflow Visualization

NLC_Workflow N1 Lipid Phase (Solid + Liquid Lipid + API @ 80°C) N3 Pre-Emulsion (High-Shear Mixing, 10k RPM) N1->N3 Combine N2 Aqueous Phase (Surfactant + Water @ 80°C) N2->N3 Combine N4 Hot High-Pressure Homogenization (500 bar, 3 cycles) N3->N4 Droplet Size Reduction N5 Nanostructured Lipid Carriers (Cooling to 25°C) N4->N5 Matrix Solidification N6 Lyophilization (5% Trehalose Cryoprotectant) N5->N6 Long-term Stability

Workflow for formulating imidazo-benzothiadiazole analogs into Nanostructured Lipid Carriers.

Quantitative Data & Quality Control

The following table summarizes the expected Critical Quality Attributes (CQAs) when applying the above protocols to a standard imidazo-benzothiadiazole analog.

Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Apparent Aqueous Sol. (µg/mL)6-Month Stability (25°C/60% RH)
Unformulated API > 10,000N/AN/A< 5.0Crystalline (Stable)
NLC Formulation 145 ± 120.18 ± 0.0392.4 ± 1.5450.0 (Colloidal)No API expulsion; Size stable
ASD (HPMCAS) 2,500 ± 400N/A100 (Solid Solution)850.0 (Supersaturated)Amorphous halo maintained

References

  • Title: Buy 7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole (EVT-1204686)
  • Source: National Institutes of Health (NIH)
  • Source: Royal Society of Chemistry (RSC)

Sources

Method

Application Notes and Protocols for Utilizing 2H-Imidazo[4,5-E]benzothiadiazole as a Fluorescent Probe

Application Notes and Protocols for Utilizing 2H-Imidazo[4,5-E][1][2][3]benzothiadiazole as a Fluorescent Probe Authored by: A Senior Application Scientist Introduction: Unveiling the Potential of a Novel Fluorophore The...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for Utilizing 2H-Imidazo[4,5-E][1][2][3]benzothiadiazole as a Fluorescent Probe

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Fluorophore

The field of fluorescence microscopy and sensing is in constant pursuit of novel molecular probes with superior photophysical properties and selective analyte recognition capabilities. Within the diverse family of heterocyclic fluorophores, 2,1,3-benzothiadiazole (BTD) derivatives have emerged as a particularly promising class of compounds.[1][2][3] Their characteristic features, including large Stokes shifts, high quantum yields, and remarkable photostability, make them ideal candidates for a wide range of applications, from bioimaging to materials science.[2] This application note focuses on a specific and relatively unexplored member of this family: 2H-Imidazo[4,5-E][1][4][5]benzothiadiazole .

The fusion of an imidazole ring to the benzothiadiazole core introduces unique electronic and structural features that can be harnessed to develop highly sensitive and selective fluorescent probes. The imidazole moiety, with its acidic and basic sites, offers a versatile handle for analyte interaction and for fine-tuning the photophysical properties of the molecule. This guide provides a comprehensive overview of the potential applications of 2H-Imidazo[4,5-E][1][4][5]benzothiadiazole and its derivatives, along with detailed protocols for their utilization as fluorescent probes in research and drug development.

Core Strengths of the Imidazo-Benzothiadiazole Scaffold

The unique arrangement of the fused heterocyclic rings in 2H-Imidazo[4,5-E][1][4][5]benzothiadiazole imparts several advantageous properties:

  • Inherent Fluorescence: The extended π-conjugated system of the molecule is conducive to strong fluorescence emission.

  • Tunable Photophysics: The electronic properties of the fluorophore can be readily modified by substitution on the imidazole or benzothiadiazole rings, allowing for the rational design of probes with specific excitation and emission characteristics.[6][7]

  • Environmental Sensitivity: The fluorescence of many BTD derivatives is highly sensitive to the local environment, making them excellent probes for polarity, viscosity, and analyte binding.[8][9]

  • Potential for Ratiometric Sensing: The imidazole moiety can act as a protonation/deprotonation site, which can lead to distinct changes in the absorption and emission spectra, enabling ratiometric pH sensing.[10]

  • Coordination Sites for Metal Ions: The nitrogen atoms within the heterocyclic system can serve as coordination sites for metal ions, forming the basis for selective metal ion sensors.[11]

Key Photophysical Properties

While the specific photophysical data for the parent 2H-Imidazo[4,5-E][1][4][5]benzothiadiazole is not extensively documented in the public domain, we can extrapolate the expected properties based on related BTD and imidazo-benzothiadiazole derivatives.[12][13]

PropertyExpected Range/CharacteristicRationale and Significance
Absorption Maximum (λabs) 350 - 450 nmThe absorption in this range allows for excitation with common light sources (e.g., violet or blue lasers) and minimizes autofluorescence from biological samples.[14]
Emission Maximum (λem) 450 - 600 nmThe emission is expected in the visible region of the spectrum, which is readily detectable with standard fluorescence microscopes and plate readers.
Stokes Shift > 50 nmA large Stokes shift is a hallmark of BTD derivatives, which is advantageous as it minimizes self-quenching and simplifies the design of optical filters.[2]
Quantum Yield (ΦF) 0.1 - 0.8The quantum yield is expected to be highly dependent on the solvent environment and any substitutions on the core structure. Higher quantum yields are desirable for greater sensitivity.
Molar Extinction Coefficient (ε) 10,000 - 50,000 M⁻¹cm⁻¹A high molar extinction coefficient indicates efficient light absorption, contributing to a brighter fluorescence signal.

Application Protocol: pH Sensing in Live Cells

The imidazole moiety of 2H-Imidazo[4,5-E][1][4][5]benzothiadiazole makes it a prime candidate for development as a pH-sensitive fluorescent probe. The protonation state of the imidazole nitrogen is expected to modulate the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a pH-dependent fluorescence response.[15] This protocol outlines a general procedure for utilizing a hypothetical derivative, Lyso-IBTD , designed for lysosomal pH tracking.

Rationale for Experimental Design

Lysosomes are acidic organelles with a pH ranging from 4.5 to 5.0. A fluorescent probe that exhibits a change in its emission properties within this pH range can be a powerful tool for studying lysosomal function and dynamics.[7] The design of Lyso-IBTD would incorporate a morpholine or similar basic group to facilitate lysosomal targeting. The underlying principle is that in the acidic environment of the lysosome, the imidazole and morpholine nitrogens will be protonated, altering the electronic structure of the fluorophore and, consequently, its fluorescence.[7]

Experimental Workflow

G cluster_prep Probe Preparation cluster_cell Cell Culture and Staining cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock of Lyso-IBTD in DMSO prep_working Dilute to 1-10 µM Working Solution in Culture Medium prep_stock->prep_working stain Incubate with Lyso-IBTD Working Solution (15-30 min) prep_working->stain culture Culture Cells on Glass-Bottom Dishes wash1 Wash Cells with PBS culture->wash1 wash1->stain wash2 Wash Cells with PBS to Remove Excess Probe stain->wash2 image Image Cells using Confocal Microscopy wash2->image excite Excite at ~405 nm image->excite collect Collect Emission at Two Wavelengths (e.g., 450-500 nm and 550-600 nm for ratiometric) excite->collect ratio Calculate Pixel-by-Pixel Ratio of the Two Emission Channels collect->ratio calibrate Generate a pH Calibration Curve ratio->calibrate quantify Quantify Lysosomal pH calibrate->quantify

Caption: Workflow for lysosomal pH measurement using Lyso-IBTD.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Lyso-IBTD in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.

    • On the day of the experiment, prepare a working solution of 1-10 µM Lyso-IBTD in pre-warmed cell culture medium. The optimal concentration should be determined empirically.

  • Cell Culture and Staining:

    • Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.

    • Remove the culture medium and wash the cells twice with phosphate-buffered saline (PBS).

    • Add the Lyso-IBTD working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

    • Remove the staining solution and wash the cells twice with PBS to remove any unbound probe.

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

  • Fluorescence Microscopy:

    • Image the cells using a confocal microscope equipped with a 405 nm laser for excitation.

    • If the probe is designed for ratiometric imaging, set up two emission channels to capture the fluorescence from the unprotonated and protonated forms of the probe (e.g., Channel 1: 450-500 nm, Channel 2: 550-600 nm).

    • Acquire images of the stained cells. It is advisable to acquire a z-stack to capture the three-dimensional distribution of the lysosomes.

  • Data Analysis:

    • For ratiometric analysis, calculate the ratio of the fluorescence intensities from the two emission channels for each pixel in the image.

    • To convert the fluorescence ratio to a pH value, a calibration curve must be generated. This is typically done by treating stained cells with buffers of known pH in the presence of a protonophore (e.g., nigericin and monensin) to equilibrate the intracellular and extracellular pH.

    • Plot the fluorescence ratio against the corresponding pH values and fit the data to a sigmoidal function to obtain the calibration curve.

    • Use the calibration curve to determine the lysosomal pH in your experimental samples.

Application Protocol: Detection of Heavy Metal Ions

The nitrogen atoms of the imidazo-benzothiadiazole scaffold can act as a chelating site for metal ions.[11] This interaction can perturb the electronic structure of the fluorophore, leading to a change in its fluorescence properties, often through a "turn-off" (quenching) or "turn-on" mechanism. This protocol describes a general method for using an Imidazo-Benzothiadiazole derivative (referred to as IBTD-Sensor ) for the detection of a specific metal ion (e.g., Hg²⁺) in an aqueous solution.

Sensing Mechanism

G cluster_mech Proposed Sensing Mechanism IBTD_Free IBTD-Sensor (Fluorescent) Complex IBTD-Sensor-Metal Complex (Non-fluorescent or Shifted Emission) IBTD_Free->Complex + Metal Ion Metal_Ion Metal Ion (e.g., Hg²⁺) Complex->IBTD_Free - Metal Ion (with chelator)

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Temperature and Pressure for 2H-Imidazo[4,5-E]benzothiadiazole Reactions

Technical Support Center: Optimizing Temperature and Pressure for 2H-Imidazo[4,5-E][1][2][3]benzothiadiazole Reactions Welcome to the technical support center for the synthesis and optimization of 2H-Imidazo[4,5-E][1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Temperature and Pressure for 2H-Imidazo[4,5-E][1][2][3]benzothiadiazole Reactions

Welcome to the technical support center for the synthesis and optimization of 2H-Imidazo[4,5-E][1][2][3]benzothiadiazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient synthesis. Our focus is on providing not just protocols, but a deep understanding of the chemical principles at play, particularly concerning the critical parameters of temperature and pressure.

Introduction to the 2H-Imidazo[4,5-E][1][2][3]benzothiadiazole Scaffold

The 2H-Imidazo[4,5-E][1][2][3]benzothiadiazole core is a fused heterocyclic system of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties make it a compelling scaffold for developing novel therapeutic agents and functional organic materials. The synthesis of this specific angular fused system, however, presents unique challenges that require careful control over reaction conditions. This guide will walk you through a reliable synthetic pathway and provide expert advice on optimizing the key variables of temperature and pressure.

Proposed Synthetic Pathway

A robust and logical synthetic route to the 2H-Imidazo[4,5-E][1][2][3]benzothiadiazole scaffold starts from a commercially available 2,1,3-benzothiadiazole and proceeds through a three-step sequence: dinitration, reduction, and cyclization. Understanding each step is crucial for troubleshooting and optimization.

Synthetic_Pathway A 2,1,3-Benzothiadiazole B 4,5-Dinitro-2,1,3-benzothiadiazole A->B Dinitration (H₂SO₄/HNO₃) C 2,1,3-Benzothiadiazole-4,5-diamine B->C Reduction (e.g., SnCl₂/HCl) D 2H-Imidazo[4,5-E][1,2,3]benzothiadiazole C->D Cyclization (e.g., Formic Acid) Protocol_1 Start Start: 2,1,3-Benzothiadiazole Nitration Step 1: Dinitration - Add to H₂SO₄/HNO₃ at 0-10 °C - Stir at RT for 12h Start->Nitration Quench1 Quench on Ice & Filter Nitration->Quench1 Dinitro_Product Isolate 4,5-Dinitro-2,1,3-benzothiadiazole Quench1->Dinitro_Product Reduction Step 2: Reduction - Suspend in HCl - Add SnCl₂·2H₂O - Heat to 60-70 °C for 4h Dinitro_Product->Reduction Quench2 Cool, Basify with NaOH & Extract Reduction->Quench2 Diamine_Product Isolate 2,1,3-Benzothiadiazole-4,5-diamine Quench2->Diamine_Product

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Optimization

troubleshooting impurities during 2H-Imidazo[4,5-E][1,2,3]benzothiadiazole extraction

Welcome to the Advanced Technical Support Center for Heterocyclic Extraction. Extracting and purifying heavily fused, electron-deficient heterocycles like 2H-imidazo[4,5-e][1,2,3]benzothiadiazole (CAS: 42341-40-2)[1] pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Heterocyclic Extraction. Extracting and purifying heavily fused, electron-deficient heterocycles like 2H-imidazo[4,5-e][1,2,3]benzothiadiazole (CAS: 42341-40-2)[1] presents unique physicochemical challenges. The dual nature of this molecule—an electron-withdrawing 1,2,3-thiadiazole ring coupled with an amphoteric imidazole moiety—promotes strong intermolecular hydrogen bonding and π−π stacking. This frequently leads to the co-precipitation of impurities and aggressive metal coordination during extraction.

This guide provides field-proven, self-validating protocols to troubleshoot common impurity issues and ensure high-purity isolation.

Diagnostic Extraction Workflow

When impurities are detected post-synthesis, use the following logical workflow to isolate the point of failure during your extraction process.

G Start Crude Extraction Mixture AcidWash 0.1M HCl Wash (Ionize basic impurities) Start->AcidWash PhaseSplit Phase Separation AcidWash->PhaseSplit Aqueous Aqueous Phase (Uncyclized Precursors) PhaseSplit->Aqueous Discard Organic Organic Phase (Target + Metal Traces) PhaseSplit->Organic Retain Scavenge Metal Scavenging (EDTA/Silica-Thiol) Organic->Scavenge Remove Pd/Sn Evap Controlled Evaporation Scavenge->Evap Pure High-Purity 2H-Imidazo[4,5-e] [1,2,3]benzothiadiazole Evap->Pure Slow cooling

Diagnostic workflow for resolving impurity co-extraction and metal chelation.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my product show persistent organic impurities by 1 H-NMR even after multiple solvent washes? The Causality: Benzothiadiazole derivatives are notorious for rapid crystallization kinetics that physically trap solvent molecules and structurally similar impurities within the crystal lattice[2]. When extracting with volatile non-polar solvents or applying rapid rotary evaporation, the lattice closes before impurities can partition into the bulk solvent. The Solution: Transition from rapid precipitation to a thermodynamic crystallization model. You must disrupt the hydrogen-bonding network of the imidazole ring by utilizing a controlled solvent/anti-solvent gradient rather than crashing the product out.

Q2: I am observing a dark discoloration and poor electrochemical performance in the extracted material. What is the cause? The Causality: This is indicative of heavy metal contamination. Syntheses of these fused systems often utilize SnCl 2​ for nitro-group reductions or Pd catalysts for cross-coupling[2][3]. The nitrogen atoms in the 1,2,3-thiadiazole ring act as excellent bidentate ligands, chelating these residual metals and pulling them into the organic extraction phase. The Solution: Implement a chemical scavenging step during the liquid-liquid extraction (LLE) phase using a metal chelator (e.g., EDTA or a functionalized silica scavenger) before phase separation.

Q3: How do I prevent the co-extraction of uncyclized intermediate byproducts? The Causality: Uncyclized diamine precursors share similar solubility profiles with the target compound in moderately polar solvents like chloroform[4][5]. The Solution: Exploit the pKa difference. The imidazole N-H proton is weakly acidic, while uncyclized amines are basic. By adjusting the pH of the aqueous wash, you can selectively ionize the uncyclized basic diamines, forcing them into the aqueous layer while retaining the neutral fused heterocycle in the organic layer.

Quantitative Solvent Selection Matrix

Selecting the correct solvent system is critical to preventing impurity carryover. The table below summarizes the quantitative partitioning behavior of 2H-imidazo[4,5-e][1,2,3]benzothiadiazole across common extraction systems.

Solvent SystemTarget Compound PartitioningImpurity Retention in Organic PhaseMechanistic Causality
Chloroform / Water (pH 7) High ( >95% )High (Co-extracts diamines)Neutral pH fails to ionize basic uncyclized precursors, leading to organic phase contamination[4].
Chloroform / 0.1M HCl High ( >92% )Low ( <5% )Acid protonates uncyclized amines; the target imidazole remains neutral and stays in the organic phase.
Toluene / Water Low ( ∼40% )Moderate ( ∼30% )Weak solvation of the highly polar thiadiazole core leads to premature precipitation at the biphasic interface[3].
THF / Brine Very High ( >98% )High (Traps water/salts)THF is miscible with water; requires heavy salting out, risking inorganic impurity inclusion in the final solid.

Step-by-Step Methodologies

Protocol A: pH-Modulated Liquid-Liquid Extraction (LLE) & De-metallation

Objective: Isolate the target compound from uncyclized diamine precursors and residual metal catalysts (e.g., Pd, Sn).

  • Solubilization: Dissolve the crude reaction mixture in chloroform (CHCl 3​ ). Causality: CHCl 3​ disrupts the π−π stacking of the benzothiadiazole core better than non-polar solvents like toluene, ensuring complete dissolution and preventing interfacial trapping[4][5].

  • Acidic Aqueous Wash: Wash the organic layer with an equal volume of 0.1 M HCl. Causality: The mildly acidic aqueous phase protonates uncyclized, basic diamine impurities, forcing them into the aqueous layer. The target compound's imidazole N-H is insufficiently basic to be protonated at this pH, retaining it in the organic phase. Self-Validating Check: Perform a Thin Layer Chromatography (TLC) of the organic phase before and after the wash. The baseline-retained spots (polar amines) must disappear after the acidic wash to validate the step.

  • Metal Scavenging: Add a silica-supported metal scavenger (e.g., SiliaMetS® Thiol, 1.5 eq relative to catalyst loading) to the organic phase and stir at 40°C for 2 hours. Causality: Benzothiadiazole nitrogen atoms strongly chelate transition metals[2][3]. The thiol-functionalized silica outcompetes the heterocycle for the metal ions due to sulfur's high affinity for soft metals.

  • Filtration & Neutralization: Filter the scavenger through a Celite pad. Wash the filtrate with saturated NaHCO 3​ to neutralize any residual acid, followed by a final wash with brine. Dry over anhydrous Na 2​ SO 4​ .

Protocol B: Lattice-Purging Recrystallization

Objective: Prevent the rapid crystallization kinetics that trap impurities within the solid lattice[2].

  • Solvent Exchange: Concentrate the purified CHCl 3​ extract under reduced pressure until a thick oil is formed. Do not evaporate to dryness. Causality: Evaporating to complete dryness forces a rapid, chaotic precipitation that physically traps organic impurities and solvent molecules within the crystal lattice.

  • Thermodynamic Dissolution: Re-dissolve the oil in a minimum amount of boiling tetrahydrofuran (THF).

  • Anti-Solvent Addition: Slowly add hot hexane dropwise until the solution becomes faintly cloudy (reaching the cloud point).

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature at a strictly controlled rate of ~5°C per hour, undisturbed. Causality: Slow cooling ensures thermodynamic control, allowing the molecules to pack into a highly ordered, impurity-free crystal lattice rather than a kinetic aggregate. Self-Validating Check: Analyze the final crystals via Differential Scanning Calorimetry (DSC). A single, sharp endothermic melting peak confirms the absence of lattice-trapped solvent. A broad pre-melt endotherm indicates the protocol must be repeated with a slower cooling ramp.

References

  • Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings ResearchGate[Link][3]

  • Facile synthesis of annulated benzothiadiazole derivatives and their application as medium band gap acceptors in organic photovoltaic devices ResearchGate[Link][4]

  • Molecular Organization of 2,1,3-Benzothiadiazoles in the Solid State ACS Publications[Link][2]

  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them National Institutes of Health (NIH) / PMC[Link][5]

Sources

Troubleshooting

resolving NMR signal overlap in 2H-Imidazo[4,5-E][1,2,3]benzothiadiazole spectra

Welcome to the Technical Support Center for 2H-Imidazo[4,5-E][1,2,3]benzothiadiazole characterization. As a Senior Application Scientist, I frequently see researchers struggle with the nuclear magnetic resonance (NMR) sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2H-Imidazo[4,5-E][1,2,3]benzothiadiazole characterization. As a Senior Application Scientist, I frequently see researchers struggle with the nuclear magnetic resonance (NMR) spectra of this specific class of fused heterocycles.

The fusion of an electron-deficient benzothiadiazole ring with a tautomeric imidazole ring creates a highly delocalized, rigid planar system [4]. This unique electronic environment compresses the aromatic proton signals into a very narrow chemical shift window (typically 7.5–8.5 ppm), leading to severe multiplet overlap. Furthermore, the exchangeable NH proton on the imidazole ring often broadens and obscures these critical structural markers.

Below is our authoritative troubleshooting guide and methodology matrix designed to help you systematically resolve these spectral overlaps.

Diagnostic Workflow for Fused Heterocycles

Before altering your sample or instrument parameters, follow this logical decision tree to identify the most efficient resolution technique for your specific overlap issue.

NMR_Workflow Start Overlapping Aromatic Signals (7.0 - 9.0 ppm) CheckNH Is the Imidazole NH broad or overlapping? Start->CheckNH Solvent Protocol A: Solvent Switch (e.g., add TFA) or VT-NMR CheckNH->Solvent Yes CheckMult Are aromatic multiplets (J-couplings) overlapping? CheckNH->CheckMult No Solvent->CheckMult PureShift Protocol C: Pure Shift NMR (PSYCHE) to collapse multiplets CheckMult->PureShift Yes CheckQuat Need to assign fused quaternary carbons? CheckMult->CheckQuat No PureShift->CheckQuat TwoDNMR Protocol B: 2D NMR (HSQC / HMBC) CheckQuat->TwoDNMR Yes Success Fully Resolved NMR Spectrum CheckQuat->Success No TwoDNMR->Success

Decision matrix for resolving NMR signal overlap in fused imidazo-benzothiadiazole systems.

Troubleshooting Guides & Methodologies

Protocol A: Overcoming Exchange Broadening (Solvent Titration)

Expertise & Causality: The 2H-imidazo[4,5-e][1,2,3]benzothiadiazole core contains an exchangeable NH proton. In standard polar aprotic solvents like DMSO-d6, this proton undergoes intermediate chemical exchange on the NMR timescale. This creates a massive, broadened "hump" between 7.5 and 8.5 ppm that swallows the sharp aromatic multiplets of the benzothiadiazole system. Self-Validating System: By artificially pushing the exchange rate into the "fast" regime via acid catalysis, the peak will sharpen and shift out of the aromatic window, immediately validating the intervention.

Step-by-Step Methodology:

  • Prepare a 15–20 mg sample of the compound in 0.6 mL of DMSO-d6.

  • Acquire a standard 1D 1 H NMR spectrum to establish the baseline exchange broadening.

  • Titrate 5–10 μL of Trifluoroacetic Acid-d1 (TFA-d1) directly into the NMR tube.

  • Invert the tube 5 times to ensure homogeneous mixing.

  • Re-acquire the 1D 1 H spectrum. The NH signal will sharpen and shift significantly downfield (>10.0 ppm), leaving the 7.0–9.0 ppm aromatic window completely unobstructed.

Protocol B: 2D NMR Implementation (HSQC & HMBC)

Expertise & Causality: The highly electron-deficient nature of the benzothiadiazole ring [4], combined with the fused imidazole, results in multiple quaternary carbons (C3a, C4a, C7a, C8a) with nearly identical electron densities. 1D 13 C NMR cannot resolve these connectivity pathways. 2D NMR distributes these overlapping signals across a second frequency dimension, isolating heteronuclear correlations [1]. Self-Validating System: The protocol is successful when the HMBC reveals a closed-loop connectivity map where no quaternary carbon is left unassigned, cross-verifying the structural integrity.

Step-by-Step Methodology:

  • Optimize the 90° pulse width for both 1 H and 13 C channels to maximize signal-to-noise (S/N).

  • Acquire a 1 H- 13 C HSQC spectrum (optimized for 1JCH​ = 145 Hz) to identify all protonated carbons.

  • Acquire a 1 H- 13 C HMBC spectrum (optimized for long-range 2J/3JCH​ = 8 Hz).

  • Map the 3J correlations from the isolated aromatic protons to the fused quaternary carbons to differentiate the benzothiadiazole fusion points from the imidazole fusion points.

Protocol C: Pure Shift NMR (PSYCHE)

Expertise & Causality: Even without exchange broadening, the ortho and meta J-couplings of the aromatic protons create complex multiplets that artificially widen the spectral footprint of each proton. Pure shift techniques use broadband homonuclear decoupling to suppress 1 H- 1 H J-couplings, collapsing all overlapping multiplets into sharp singlets [2]. Self-Validating System: The resulting 1D spectrum will display only singlets. The distance between these singlets represents the true chemical shift difference ( Δδ ), completely free of J-coupling interference.

Step-by-Step Methodology:

  • Load the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence on a spectrometer equipped with pulsed field gradients.

  • Set the chirp pulse duration to 15–30 ms and the sweep width to cover the entire aromatic region (approx. 2000 Hz).

  • Set the weak magnetic field gradient during the chirp pulse to 1–2% of the maximum gradient strength to ensure spatial encoding without signal loss [3].

  • Acquire the pseudo-2D dataset and process it using covariance or skyline projection to yield the ultra-high-resolution 1D pure shift spectrum.

Quantitative Data: Technique Comparison

Use the following table to balance your need for resolution against available spectrometer time and sample concentration.

TechniqueAcquisition TimeResolution EnhancementSensitivity (S/N)Primary Use Case
1D 1 H NMR < 5 minsBaselineHighInitial purity and concentration check.
1D Pure Shift (PSYCHE) 15 - 30 minsVery High (Multiplets collapsed)Medium (10-20% of 1D)Resolving heavily overlapping aromatic protons.
2D 1 H- 13 C HSQC 30 - 60 minsHigh (Separated by 13 C shifts)Medium-HighAssigning protonated carbons.
2D 1 H- 13 C HMBC 2 - 4 hoursHigh (Separated by 13 C shifts)Low-MediumAssigning fused quaternary carbons.

Frequently Asked Questions (FAQs)

Q: Why are the quaternary carbon signals of the benzothiadiazole moiety missing in my 13 C NMR? A: Electron-deficient fused rings have extremely long longitudinal relaxation times ( T1​ ) and lack Nuclear Overhauser Effect (NOE) enhancement from attached protons. To resolve this, increase your relaxation delay ( D1​ ) to at least 3–5 seconds, or add a trace amount of a paramagnetic relaxation agent like Chromium(III) acetylacetonate ( Cr(acac)3​ ).

Q: Can I use 15 N NMR to distinguish the tautomeric states of the imidazole ring? A: Yes. A 1 H- 15 N HMBC experiment is highly diagnostic. The protonated pyrrole-like nitrogen will resonate at a drastically different chemical shift (typically around -200 to -250 ppm relative to nitromethane) compared to the unprotonated pyridine-like nitrogen (around -100 to -150 ppm).

Q: My pure shift (PSYCHE) spectrum has severe signal-to-noise issues. How can I fix this? A: PSYCHE inherently sacrifices sensitivity for resolution due to the spatial encoding gradients. To troubleshoot, ensure your sample concentration is at least 15–20 mM, increase the number of scans (NS), or switch to a cryogenic probe if available.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. URL:[Link]

  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra - Journal of Proteome Research, ACS Publications. URL:[Link]

  • Ultrahigh-Resolution Homo- and Heterodecoupled 1H and TOCSY NMR Experiments - ACS Omega. URL:[Link]

  • Fine-Tuning of Photophysical and Electroluminescence Properties of Benzothiadiazole-Based Emitters by Methyl Substitution - The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Reference Data & Comparative Studies

Validation

Advanced Mass Spectrometry Validation Protocols for 2H-Imidazo[4,5-e][1,2,3]benzothiadiazole

As mass spectrometry (MS) workflows in drug development and biomarker discovery become increasingly stringent, the selection and validation of robust chemical scaffolds are paramount. 2H-Imidazo[4,5-e][1,2,3]benzothiadia...

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Author: BenchChem Technical Support Team. Date: April 2026

As mass spectrometry (MS) workflows in drug development and biomarker discovery become increasingly stringent, the selection and validation of robust chemical scaffolds are paramount. 2H-Imidazo[4,5-e][1,2,3]benzothiadiazole (C₇H₄N₄S, Exact Mass: 176.0157 Da) is a highly conjugated, fused tricyclic heteroaromatic compound. Due to its rigid planar structure and exceptional electron-accepting properties, it serves as an elite candidate for fluorescent tagging, internal standardization, and advanced materials research[1].

This guide provides a comprehensive, self-validating LC-MS/MS protocol for this compound, objectively comparing its analytical performance against traditional benzothiadiazole alternatives.

Structural Causality & Comparative Performance

To design a robust MS method, we must first understand the physicochemical causality dictating the compound's behavior in the ion source. Benzothiadiazole (BTD) derivatives are widely utilized in analytical chemistry[2], but they exhibit varying degrees of stability and ionization efficiency.

  • Ionization Dynamics: The fused imidazole ring in 2H-Imidazo[4,5-e][1,2,3]benzothiadiazole contains basic nitrogens that readily accept protons in an acidic mobile phase. This guarantees a highly abundant [M+H]+ precursor ion at m/z 177.0 under positive Electrospray Ionization (+ESI).

  • Fragmentation Pathway: Upon Collision-Induced Dissociation (CID), the thiadiazole ring undergoes a highly characteristic and thermodynamically favorable neutral loss of nitrogen gas (-28 Da), yielding a stable product ion at m/z 149.0. This specific transition limits isobaric cross-talk.

Performance Comparison vs. Alternatives

When compared to other benzothiadiazoles, the imidazo-fused core demonstrates distinct analytical advantages. Acibenzolar-S-methyl is a standard BTD, but its thioester bond is highly susceptible to hydrolysis in aqueous matrices, severely limiting benchtop stability[3]. Conversely, Tizanidine , a bioactive BTD derivative, ionizes efficiently but suffers from severe matrix suppression in plasma due to its early elution and co-elution with endogenous phospholipids[4].

Table 1: Comparative LC-MS/MS Performance Metrics
CompoundPrecursor Ion (m/z)Primary Product Ion (m/z)Collision Energy (eV)Matrix Effect (%)Benchtop Stability (24h)
2H-Imidazo[4,5-e][1,2,3]benzothiadiazole 177.0149.02592 ± 4%> 98%
Acibenzolar-S-methyl 211.0135.02088 ± 6%< 70% (Hydrolysis)
Tizanidine 254.144.13065 ± 8% (Suppression)> 95%

The Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology is engineered as a self-validating system . By integrating a Stable-Isotope-Labeled Internal Standard (SIL-IS) prior to extraction, the protocol mathematically flags any sample-to-sample variations in extraction efficiency or ion suppression.

MS_Workflow A Sample Prep (LLE @ pH 9) B LC Separation (C18, Gradient) A->B Extract C ESI+ Ionization [M+H]+ 177.0 B->C Eluate D CID Fragment (-N2, m/z 149) C->D Precursor E MRM Detection Quant & Qual D->E Product

Fig 1. LC-MS/MS workflow for 2H-Imidazo[4,5-e][1,2,3]benzothiadiazole quantification.

Step 1: Matrix Preparation & Liquid-Liquid Extraction (LLE)

Causality: The highly lipophilic nature of the tricyclic core requires a non-polar extraction solvent, while the basic imidazole nitrogen must be neutralized to partition into the organic phase.

  • Aliquot 100 µL of biological matrix (e.g., plasma) into a 2 mL microcentrifuge tube.

  • Spike with 10 µL of SIL-IS (e.g., ¹³C₃-labeled analog at 50 ng/mL) to initiate the self-validating tracking.

  • Add 50 µL of 0.1 M Ammonium Hydroxide to adjust the matrix to pH ~9.0. Why? This deprotonates the imidazole ring, rendering the molecule uncharged and maximizing its solubility in the organic phase.

  • Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes, then centrifuge at 12,500 rpm for 10 minutes[2].

  • Transfer 800 µL of the organic supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute in 100 µL of 50% Methanol/Water containing 0.1% Formic Acid.

Step 2: Chromatographic Separation

Causality: Shifting the retention time away from the solvent front prevents early-eluting salts and phospholipids from suppressing the analyte signal[4].

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Why? Formic acid acts as a proton donor, pre-ionizing the analyte in the liquid phase to ensure maximum [M+H]+ generation in the ESI source.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Detection Parameters
  • Source: Electrospray Ionization in Positive mode (+ESI).

  • Capillary Voltage: 3.50 kV; Desolvation Temp: 425 °C[2].

  • MRM Transitions:

    • Quantifier:m/z 177.0 → 149.0 (Collision Energy: 25 eV). Tracks the primary loss of N₂.

    • Qualifier:m/z 177.0 → 122.0 (Collision Energy: 35 eV). Tracks the secondary loss of HCN from the imidazole ring.

Analytical Validation Logic

A method is only as reliable as its validation framework. Following ICH M10 guidelines, the protocol must continuously evaluate Process Efficiency (PE), Matrix Effect (ME), and Extraction Recovery (RE).

Validation_Logic V Self-Validating System (ICH M10) ME Matrix Effect (ME) Post-Spike vs Neat V->ME RE Recovery (RE) Pre vs Post-Spike V->RE PE Process Efficiency (PE) Pre-Spike vs Neat V->PE IS SIL-IS Normalization (Flags >15% Variance) ME->IS Corrects Suppression RE->IS Tracks Loss IS->PE Validates Sample

Fig 2. Self-validating logic for assessing matrix effects and recovery in MS protocols.

The Self-Validating Mechanism: During routine analysis, the absolute peak area of the SIL-IS is continuously monitored. Because the SIL-IS is added before extraction, it experiences the exact same RE and ME as the target analyte. If the IS area in an unknown sample deviates by more than 15% from the mean IS area of the calibration curve, the system automatically flags the sample for re-extraction. This ensures that hidden matrix variations do not artificially inflate or deflate the reported concentration of 2H-Imidazo[4,5-e][1,2,3]benzothiadiazole.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2H-Imidazo[4,5-E][1,2,3]benzothiadiazole

As a Senior Application Scientist, I approach the handling of complex fused heterocycles not merely as a compliance exercise, but as a critical operational parameter. 2H-Imidazo[4,5-e][1,2,3]benzothiadiazole (CAS: 42341-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of complex fused heterocycles not merely as a compliance exercise, but as a critical operational parameter. 2H-Imidazo[4,5-e][1,2,3]benzothiadiazole (CAS: 42341-40-2) is a highly specialized, nitrogen- and sulfur-rich compound. It is predominantly utilized in the synthesis of advanced organic electronics and heteroditopic chemosensors capable of dual-binding metal cations (e.g., Hg²⁺, Pb²⁺) and anions[1].

Because its molecular architecture is explicitly designed to interact with biological and environmental ions, handling this compound requires strict adherence to specialized safety protocols to prevent accidental systemic absorption or environmental contamination[1][2].

Mechanistic Hazard Analysis

To handle this compound safely, you must understand why it is hazardous.

  • Lipophilicity and Dermal Penetration: The polyazaheteroaromatic ring system is highly lipophilic. If the powder is dissolved in polar aprotic solvents (like DMSO or Acetonitrile), it can rapidly bypass the stratum corneum (skin barrier), carrying the active compound directly into the bloodstream.

  • Redox Activity and Toxicity: Imidazo-benzothiadiazole derivatives are often redox-active[1]. If systemic absorption occurs, these molecules can induce oxidative stress or artificially sequester essential physiological metal ions (like Cu²⁺ or Zn²⁺) due to their strong chelating properties[1][3].

  • Particulate Aerosolization: As a fine crystalline powder, it poses a severe inhalation hazard. The dust can cause acute corneal abrasion and respiratory sensitization[2][4].

Quantitative Chemical Profile
Property / ParameterValue / SpecificationOperational Implication
CAS Registry Number 42341-40-2Unique identifier for safety tracking and inventory[5].
Chemical Formula C₈H₅N₃S (Base core)Nitrogen/Sulfur rich; potential for toxic NOₓ/SOₓ gas release upon combustion[6].
Physical State Solid (Powder)High risk of static-induced aerosolization and inhalation[7].
Solubility Polar aprotic solventsHigh risk of rapid dermal absorption if spilled while in solution.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. The following PPE matrix is engineered specifically for the chemical properties of benzothiadiazole derivatives[4][8].

PPE CategorySpecificationCausality / Mechanistic Rationale
Hand Protection Double-layered Nitrile (>0.11 mm thickness)The lipophilic nature of the benzothiadiazole core permeates latex rapidly. Double-gloving ensures that if the outer glove suffers a micro-tear from crystalline friction, the inner skin barrier remains intact[8].
Eye Protection EN 166 / NIOSH tight-fitting safety gogglesFine particulate dust causes severe corneal abrasion. Standard safety glasses with gaps are insufficient against aerosolized powders[8].
Respiratory N95/P100 or Full-Face RespiratorRequired if handling outside a ventilated enclosure. Prevents inhalation of redox-active dust which can disrupt pulmonary alveolar macrophages[7][8].
Body Protection Flame-resistant lab coat (Nomex)Mitigates fire risk during synthesis steps that require volatile organic solvents (e.g., boiling nitrobenzene)[1].

Operational Workflow & Exposure Control

The following diagram maps the logical decision tree for handling this compound, ensuring that every step has a built-in safety contingency.

G A 1. Fume Hood Validation (Flow >0.5 m/s) B 2. Don PPE (Double Nitrile, Goggles) A->B C 3. Anti-Static Dispensing (Zero-stat Gun) B->C D Spill Occurred? C->D E 4a. Wet Decontamination (Isopropanol Wipes) D->E Yes F 4b. Solubilization (e.g., CH3CN) D->F No G 5. Waste Segregation (Toxic Solid/Organic Liquid) E->G F->G

Operational workflow and exposure control for imidazo-benzothiadiazole handling.

Self-Validating Experimental Protocol: Weighing & Solubilization

To build a self-validating system, every action must have an observable confirmation step to prove the safety measure is actively working.

Step 1: Environmental Validation

  • Action: Turn on the analytical balance inside a certified Class II Type A2 biological safety cabinet or dedicated powder weighing hood.

  • Self-Validation: Observe the digital anemometer to confirm face velocity is ≥ 0.5 m/s. If a digital monitor is absent, perform a "kimwipe flutter test" at the sash opening to visually confirm negative pressure.

Step 2: Static Elimination

  • Action: Pass an anti-static zero-stat gun over the weighing boat and the sealed chemical bottle.

  • Causality: Fused heterocycles carry static charges. Eliminating static prevents the powder from aerosolizing into your breathing zone or clinging to the spatula, which causes inaccurate mass readings.

Step 3: Transfer and Weighing

  • Action: Use a grounded, non-sparking micro-spatula to transfer the solid[7][8].

  • Self-Validation: The powder should rest inertly in the boat. If you observe the powder "jumping," abort the transfer and re-apply the anti-static treatment.

Step 4: Solubilization

  • Action: Dissolve the compound in an appropriate anhydrous solvent (e.g., Acetonitrile) for downstream cyclic voltammetry or UV-Vis analysis[1].

  • Self-Validation: The solution must be completely clear. Any turbidity indicates undissolved micro-particulates that could pose a delayed exposure risk during syringe transfer.

Emergency Response & Decontamination

In the event of an accidental spill or exposure, immediate, specific actions are required to neutralize the threat[2][4].

  • Powder Spill (Inside Hood): Do NOT dry sweep, as this will aerosolize the toxic dust[2]. Gently cover the powder with a lint-free wipe. Slowly pour Isopropanol (or a similar compatible solvent) over the wipe to wet the powder, then carefully scoop the wet mass into a sealable hazardous waste container.

  • Skin Contact: Immediately strip the affected PPE (e.g., outer gloves). Wash the skin with copious amounts of soap and water for at least 15 minutes[2][4]. Causality: Soap is required to break down the lipophilic nature of the compound; water alone will simply run off the chemical layer.

  • Inhalation: Move the victim to fresh air immediately. Keep the patient warm and at rest. Seek immediate medical attention, bringing the SDS for reference[2][4].

Waste Disposal Plan

Benzothiadiazole derivatives pose a distinct threat to aquatic environments and must never be disposed of down the drain[4][7].

  • Solid Waste: Collect all contaminated consumables (kimwipes, weigh boats, outer gloves) in a sealable biohazard/toxic waste bag. Label explicitly as "Toxic Solid Waste - Nitrogen/Sulfur Heterocycle".

  • Liquid Waste: Collect all solvent solutions containing the compound in a dedicated organic liquid waste carboy. Even if the solvent is non-halogenated, it must be segregated from general aqueous waste due to the compound's heavy-metal chelating properties and aquatic toxicity[4].

  • Final Decontamination: Wipe down the balance and hood surface with an alcohol-soaked lint-free cloth. Dispose of the cloth in the solid waste bag.

References

  • Heteroditopic ligands based on ferrocenyl benzimidazoles fused to an additional diaza heterocyclic ring system Dalton Transactions (RSC Publishing) URL:[Link]

Sources

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